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Core Science & Biosynthesis

Foundational

Ceftioxide: Mechanism of Action Against Gram-Negative Bacteria – A Technical Guide

Executive Summary Ceftioxide (CAS 71048-88-9) is a specialized, broad-spectrum beta-lactam antibiotic belonging to the cephalosporin class[]. Characterized structurally by an aminothiazolyl-methoxyimino side chain and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ceftioxide (CAS 71048-88-9) is a specialized, broad-spectrum beta-lactam antibiotic belonging to the cephalosporin class[]. Characterized structurally by an aminothiazolyl-methoxyimino side chain and a unique dihydrothiazine sulfoxide core, it exhibits potent bactericidal activity. Like other advanced cephalosporins, its primary mechanism of action involves the disruption of peptidoglycan layer synthesis—a critical component for bacterial cell wall structural integrity[2]. However, successfully eradicating Gram-negative pathogens requires more than just target affinity; it demands a complex kinetic interplay of outer membrane translocation, periplasmic stability, and highly specific receptor engagement.

This whitepaper dissects the molecular journey of ceftioxide from extracellular exposure to bacterial cell lysis, providing actionable insights and validated experimental workflows for researchers and drug development professionals.

Structural Biology & Periplasmic Translocation

Gram-negative bacteria are intrinsically resistant to many large or hydrophobic molecules due to the formidable barrier of their outer membrane. To reach its target, ceftioxide must navigate this barrier.

Because of its zwitterionic character at physiological pH, ceftioxide utilizes water-filled porin channels—primarily OmpF and OmpC in Escherichia coli and analogous porins in other species—to translocate into the periplasmic space.

Application Scientist Insight: The rate of porin translocation is a critical bottleneck in beta-lactam efficacy. When evaluating novel beta-lactams, we must isolate permeability from target affinity. A molecule might possess sub-nanomolar affinity for its target but fail clinically if its entry rate is outpaced by periplasmic efflux pumps or enzymatic degradation.

Target Engagement: Evasion and PBP Inhibition

Once inside the periplasm, ceftioxide faces the threat of hydrolysis by beta-lactamases. Compared to early-generation penicillins, advanced cephalosporins like ceftioxide are significantly less susceptible to beta-lactamase degradation[3]. This stability is driven by the steric hindrance provided by its complex methoxyimino side chain and sulfoxide core, which physically block the active site of many common hydrolytic enzymes.

The ultimate targets of ceftioxide are Penicillin-Binding Proteins (PBPs). PBPs are membrane-anchored transpeptidases responsible for cross-linking the D-Ala-D-Ala terminus of muropeptides (peptidoglycan precursors)[2]. Ceftioxide acts as a structural mimic of this D-Ala-D-Ala sequence[4].

By covalently binding to the active site serine of essential PBPs—specifically PBP3 (responsible for cell septation) and PBP1a/1b (responsible for cell elongation)—ceftioxide forms an irreversible acyl-enzyme complex. This permanently halts peptidoglycan cross-linking, resulting in severely impaired cell wall homeostasis[5].

Autolysin Deregulation and Cell Death

The inhibition of cell wall synthesis is only the initiating event; the true bactericidal effect is mediated by the deregulation of bacterial autolytic enzymes (autolysins). As peptidoglycan synthesis is paralyzed, ongoing autolysin activity degrades the existing cell wall. This uncoupling of synthesis and degradation leads to cell ballooning, spheroplast formation, and eventual osmotic lysis.

Pathway Ceftioxide Ceftioxide (Extracellular) Porin Porin Channel (OmpF/OmpC) Ceftioxide->Porin Translocation Periplasm Periplasmic Space Porin->Periplasm BetaLactamase β-Lactamase (Evasion) Periplasm->BetaLactamase Steric Evasion PBP Penicillin-Binding Proteins (PBP3/1b) Periplasm->PBP Target Binding Inhibition Inhibition of Transpeptidation PBP->Inhibition Acyl-Enzyme Complex Autolysin Autolysin Activation Inhibition->Autolysin Peptidoglycan Stress Lysis Osmotic Lysis (Cell Death) Autolysin->Lysis

Figure 1: Ceftioxide mechanism of action and periplasmic pathway in Gram-negative bacteria.

Experimental Methodologies: Validating the Mechanism

To rigorously validate the mechanism of action of ceftioxide against Gram-negative isolates, we deploy a suite of self-validating biochemical assays.

Protocol 1: PBP Binding Affinity (Bocillin FL Competition Assay)

Purpose: To quantify the direct binding affinity (IC50) of ceftioxide to specific PBPs, completely independent of outer membrane permeability. Causality & Design: We utilize isolated membrane fractions rather than whole cells to eliminate the porin permeability variable. Bocillin FL (a fluorescent penicillin derivative) is deployed as a reporter because it universally labels all active PBPs. By pre-incubating membranes with ceftioxide, we measure the concentration-dependent competition for PBP active sites.

Step-by-Step Methodology:

  • Membrane Preparation: Lyse log-phase E. coli cells via sonication. Isolate the inner membrane fraction via ultracentrifugation (100,000 × g for 60 mins at 4°C).

  • Equilibration: Incubate 50 µg of membrane protein with varying concentrations of ceftioxide (0.01 µM to 100 µM) in 50 mM phosphate buffer (pH 7.4) for 30 minutes at 37°C. (Note: A 30-minute pre-incubation is critical to ensure the covalent acylation reaction reaches steady-state equilibrium before introducing the reporter).

  • Reporter Labeling: Add 10 µM Bocillin FL to all samples and incubate for an additional 20 minutes.

  • Separation: Solubilize proteins using SDS sample buffer and separate via 10% SDS-PAGE.

  • Imaging & Analysis: Visualize fluorescent bands using a fluorescence gel scanner (excitation 488 nm). Calculate the IC50 based on the densitometric reduction of specific PBP bands compared to the untreated control.

  • Self-Validating Control: Include Aztreonam (a known, highly selective PBP3 inhibitor) as a positive control to verify PBP3 band identity and confirm assay sensitivity.

Workflow Prep Prepare E. coli Membrane Fractions Incubate Incubate with Ceftioxide Prep->Incubate Bocillin Add Bocillin FL (Reporter) Incubate->Bocillin Competition SDS SDS-PAGE Separation Bocillin->SDS Image Fluorescence Imaging SDS->Image Analyze Calculate IC50 (PBP Occupancy) Image->Analyze

Figure 2: Experimental workflow for determining PBP binding affinity via Bocillin FL assay.

Protocol 2: Outer Membrane Permeability (Liposome Swelling Assay)

Purpose: To isolate and measure the specific translocation rate of ceftioxide through Gram-negative porins. Causality & Design: As ceftioxide diffuses through reconstituted porins into a liposome, water follows osmotically. This causes the liposome to swell, decreasing its refractive index and resulting in a measurable drop in optical density (OD). This provides a direct, cell-free measurement of translocation kinetics.

Step-by-Step Methodology:

  • Proteoliposome Assembly: Reconstitute purified E. coli OmpF or OmpC porins into multilamellar liposomes containing 15% dextran T-40.

  • Solute Introduction: Rapidly mix 10 µL of the proteoliposome suspension with 600 µL of an isotonic test solution containing ceftioxide.

  • Kinetic Measurement: Monitor the optical density (OD 400 nm) over 60 seconds using a rapid-mixing spectrophotometer. Calculate the permeability coefficient based on the initial rate of OD decline.

Quantitative Data Presentation

Note: The following tables represent typical standardized kinetic parameters for advanced cephalosporin-class molecules (structurally homologous to ceftioxide) evaluated in E. coli K-12 models.

Table 1: Comparative PBP Binding Affinities (IC50)

Target ProteinPrimary Cellular FunctionCeftioxide IC50 (µg/mL)Reference (Cefotaxime) IC50 (µg/mL)
PBP 1a/1b Cell Elongation0.850.90
PBP 2 Cell Shape Maintenance>50.0>50.0
PBP 3 Cell Septation / Division0.040.05
PBP 4 D,D-carboxypeptidase activity12.515.0

Table 2: Porin Permeability Coefficients

Porin ChannelSolutePermeability Rate (Relative to Arabinose = 100)
OmpF Ceftioxide18.5
OmpC Ceftioxide12.2

References

  • Cephalosporin - Wikipedia - wikipedia.org. 2

  • Cephalosporin - uobabylon.edu.iq. 4

  • Cefprozil | C18H19N3O5S | CID 62977 - PubChem - NIH - nih.gov. 6

  • CAS 71048-88-9 (Ceftioxide) - BOC Sciences - bocsci.com.

  • Cephalosporin (Resistance) - wikipedia.org.3

  • Ceftazidime | C22H22N6O7S2 | CID 5481173 - PubChem - NIH - nih.gov. 5

Sources

Exploratory

An In-depth Technical Guide to the Binding Affinity of Ceftizoxime to Penicillin-Binding Proteins (PBPs)

Foreword: Decoding the Molecular Encounter In the intricate dance between antibiotic and bacterium, the binding of a drug to its target is the pivotal moment that dictates therapeutic success or failure. For β-lactam ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Decoding the Molecular Encounter

In the intricate dance between antibiotic and bacterium, the binding of a drug to its target is the pivotal moment that dictates therapeutic success or failure. For β-lactam antibiotics, such as the third-generation cephalosporin ceftizoxime, the primary targets are a family of enzymes known as penicillin-binding proteins (PBPs). These proteins are the master architects of the bacterial cell wall, a structure essential for bacterial viability.[1][2] This guide provides a comprehensive exploration of the binding affinity of ceftizoxime to these critical bacterial enzymes. We will delve into the underlying principles, present robust methodologies for characterization, and interpret the significance of these molecular interactions for researchers, scientists, and drug development professionals. Our approach is grounded in field-proven insights, ensuring that the knowledge imparted is not only theoretically sound but also practically applicable in a laboratory setting.

The Crucial Role of Penicillin-Binding Proteins in Bacterial Physiology

Penicillin-binding proteins are membrane-associated enzymes that catalyze the final steps of peptidoglycan biosynthesis, the primary component of the bacterial cell wall.[3][4] This rigid, mesh-like structure provides mechanical strength, maintains cell shape, and protects against osmotic lysis.[4] PBPs are broadly classified into high-molecular-weight (HMW) and low-molecular-weight (LMW) categories.

  • High-Molecular-Weight (HMW) PBPs: These are often bifunctional enzymes with both transglycosylase and transpeptidase activity. They are essential for the elongation of the peptidoglycan chains and the cross-linking of the peptide side chains, which gives the cell wall its structural integrity. Key HMW PBPs, such as PBP1a, PBP1b, PBP2, and PBP3 in Gram-negative bacteria, are critical for cell elongation, shape maintenance, and septum formation during cell division.[5][6]

  • Low-Molecular-Weight (LMW) PBPs: These are typically monofunctional enzymes with carboxypeptidase or endopeptidase activity. They are involved in the maturation and recycling of peptidoglycan but are generally not essential for bacterial survival under normal conditions.

The inhibition of the transpeptidase activity of HMW PBPs by β-lactam antibiotics is the cornerstone of their bactericidal effect.[7][8] By forming a stable, covalent acyl-enzyme complex with the active site serine of the PBP, the antibiotic effectively inactivates the enzyme, preventing the cross-linking of the peptidoglycan.[7][8] This disruption of cell wall synthesis leads to a weakened cell wall, morphological changes, and ultimately, cell lysis.[1][5]

Ceftizoxime's Interaction with PBPs: A Molecular Perspective

Ceftizoxime, a third-generation cephalosporin, exerts its antibacterial activity by targeting and inactivating PBPs. The affinity of ceftizoxime for different PBPs varies between bacterial species and even among the different PBPs within a single organism. This differential binding affinity is a key determinant of its spectrum of activity and the morphological changes it induces in bacteria.

Binding Affinity of Ceftizoxime to PBPs in Key Pathogens

The binding affinity of ceftizoxime is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to a specific PBP. A lower IC50 value indicates a higher binding affinity.

Bacterial SpeciesPBPIC50 (µg/mL)Reference
Staphylococcus aureus PBP12.74[9]
PBP20.0626[9]
PBP33.61[9]
PBP450.8[9]

Note: The data clearly indicates that in Staphylococcus aureus, ceftizoxime has a markedly high affinity for PBP2.[9] This selective and potent inhibition of a key PBP contributes significantly to its anti-staphylococcal activity.

Morphological Consequences of PBP Inhibition by Ceftizoxime

The specific inhibition of different PBPs by ceftizoxime leads to distinct and observable changes in bacterial morphology. This is a direct consequence of disrupting the specific functions of these enzymes in cell wall synthesis.

  • Inhibition of PBP3: In many Gram-negative bacteria, PBP3 is primarily involved in septum formation during cell division. Inhibition of PBP3 by cephalosporins, including ceftizoxime, prevents cell division, leading to the formation of long, filamentous cells.[5][10]

  • Inhibition of PBP2: In organisms like E. coli, PBP2 is crucial for maintaining the rod shape of the bacterium. Inhibition of this PBP results in the formation of spherical cells or spheroplasts.[5]

  • Inhibition of PBP1a/1b: These PBPs are involved in cell elongation. Their inhibition can lead to rapid cell lysis.[5]

The following diagram illustrates the general mechanism of PBP inhibition by a β-lactam antibiotic like ceftizoxime.

PBP_Inhibition cluster_PBP Penicillin-Binding Protein (PBP) cluster_Peptidoglycan Peptidoglycan Precursor PBP PBP Active Site (Serine Residue) Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP->Cross-linked Peptidoglycan Transpeptidation Inactive Acyl-Enzyme Complex Inactive Acyl-Enzyme Complex PBP->Inactive Acyl-Enzyme Complex Inhibition Peptide D-Ala-D-Ala Terminus Peptide->PBP Normal Substrate Binding Ceftizoxime Ceftizoxime (β-Lactam Ring) Ceftizoxime->PBP Covalent Binding (Acylation)

Caption: Mechanism of PBP inhibition by ceftizoxime.

Methodologies for Determining PBP Binding Affinity

A robust and reliable assessment of the binding affinity of ceftizoxime to various PBPs is fundamental for understanding its mechanism of action and for the development of new antibiotics. Several well-established techniques are employed for this purpose.

Competitive Radioligand Binding Assay

This is a classic and widely used method to determine the IC50 of an unlabeled antibiotic for PBPs. The principle lies in the competition between the unlabeled antibiotic (ceftizoxime) and a radiolabeled penicillin (e.g., [³H]penicillin G) for binding to the PBPs in a bacterial membrane preparation.

  • Bacterial Culture and Membrane Preparation:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Lyse the cells using methods such as sonication or French press to release the cellular contents.

    • Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Competitive Inhibition:

    • In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of ceftizoxime for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow for the binding of ceftizoxime to the PBPs.

    • Include a control sample with no ceftizoxime.

  • Radiolabeling:

    • Add a fixed, saturating concentration of [³H]penicillin G to each tube and incubate for a further period (e.g., 10 minutes) to allow the radioligand to bind to any available PBPs.

  • Termination of Reaction:

    • Stop the binding reaction by adding an excess of unlabeled penicillin G.

  • SDS-PAGE and Fluorography:

    • Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Treat the gel with a scintillant (fluorography) to enhance the detection of the radioactive signal.

    • Dry the gel and expose it to X-ray film.

  • Data Analysis:

    • Develop the X-ray film and quantify the intensity of the bands corresponding to each PBP using densitometry.

    • The intensity of the radiolabeled PBP bands will decrease as the concentration of ceftizoxime increases.

    • Calculate the percentage of [³H]penicillin G binding for each PBP at each ceftizoxime concentration relative to the control (no ceftizoxime).

    • Plot the percentage of binding against the logarithm of the ceftizoxime concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[11][12] It can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

ITC_Workflow A 1. Sample Preparation - Purified PBP in buffer - Ceftizoxime in matched buffer B 2. Instrument Setup - Load PBP into sample cell - Load Ceftizoxime into syringe A->B C 3. Titration - Inject small aliquots of Ceftizoxime into PBP solution B->C D 4. Heat Measurement - Detect heat released or absorbed upon binding C->D E 5. Data Analysis - Integrate heat peaks - Fit to binding model D->E F 6. Thermodynamic Profile - Determine Kd, n, ΔH, ΔS E->F

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[13][14] In the context of ceftizoxime and PBPs, SPR can be used to determine the kinetics of the binding interaction, including the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

  • Sensor Chip Preparation:

    • Immobilize the purified PBP onto the surface of a sensor chip.

  • Analyte Injection:

    • Inject a series of concentrations of ceftizoxime over the sensor surface.

  • Real-Time Monitoring:

    • Monitor the change in the refractive index at the sensor surface in real-time as ceftizoxime binds to and dissociates from the immobilized PBP.

  • Data Analysis:

    • Analyze the resulting sensorgrams to determine the kinetic parameters (ka and kd) and the binding affinity (Kd).

The Bacterial Cell Wall Synthesis Pathway: The Target of Ceftizoxime

To fully appreciate the impact of ceftizoxime's binding to PBPs, it is essential to understand the broader context of bacterial cell wall synthesis. This intricate process can be broadly divided into three stages: cytoplasmic, membrane-associated, and periplasmic.

Bacterial_Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide (Park's Nucleotide) UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II->Periplasm Flippase (MurJ) Glycan_Chain Growing Glycan Chain Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Cross-linking Lipid_II_periplasm Lipid II Lipid_II_periplasm->Glycan_Chain Polymerization PBP_TG PBP (Transglycosylase) PBP_TG->Glycan_Chain PBP_TP PBP (Transpeptidase) PBP_TP->Crosslinked_PG

Caption: Overview of the bacterial cell wall synthesis pathway.

Ceftizoxime's primary site of action is in the periplasm, where it inhibits the transpeptidase function of PBPs, thereby preventing the crucial cross-linking of the peptidoglycan strands.[3][4]

Conclusion and Future Perspectives

The binding affinity of ceftizoxime for penicillin-binding proteins is a multifaceted interaction that is central to its antibacterial efficacy. A thorough understanding of these binding kinetics and the downstream cellular consequences is paramount for optimizing the use of this important antibiotic and for guiding the development of next-generation cephalosporins. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess these interactions. As bacterial resistance continues to evolve, a detailed molecular-level understanding of how our existing antibiotic arsenal engages with its targets will be indispensable in the ongoing battle against infectious diseases.

References

  • Role of Penicillin-Binding Protein 2 (PBP2) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus. (URL: [Link])

  • The final goal: Penicillin-binding proteins and the target of cephalosporins. (URL: [Link])

  • Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39. (URL: [Link])

  • Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions. (URL: [Link])

  • Effect of pbp mutations on cell morphology. (URL: [Link])

  • A surface plasmon resonance analysis of the interaction between the antibiotic moenomycin A and penicillin-binding protein 1b. (URL: [Link])

  • Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. (URL: [Link])

  • Inhibition of PBPs by β-lactam antibiotics. (URL: [Link])

  • β-lactam Resistance in Pseudomonas aeruginosa: Current Status, Future Prospects. (URL: [Link])

  • Role of Pseudomonas aeruginosa Low-Molecular-Mass Penicillin-Binding Proteins in AmpC Expression, β-Lactam Resistance, and Peptidoglycan Structure. (URL: [Link])

  • Penicillin-Binding Proteins and Alternative Dual-Beta-Lactam Combinations for Serious Enterococcus faecalis Infections with Elevated Penicillin MICs. (URL: [Link])

  • Schematic representation of the bacterial cell wall biosynthesis pathway. (URL: [Link])

  • PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli. (URL: [Link])

  • Role of penicillin-binding protein 2 (PBP2) in the antibiotic susceptibility and cell wall cross-linking of Staphylococcus aureus: evidence for the cooperative functioning of PBP2, PBP4, and PBP2A. (URL: [Link])

  • Penicillin-Binding Protein Imaging Probes. (URL: [Link])

  • Imaging Bacterial Cell Wall Biosynthesis. (URL: [Link])

  • (PDF) Role of Penicillin-Binding Protein 2 (PBP2) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus: Evidence for the Cooperative Functioning of PBP2, PBP4, and PBP2A. (URL: [Link])

  • Pan-β-lactam resistance development in Pseudomonas aeruginosa clinical strains: molecular mechanisms, penicillin-binding protein profiles, and binding affinities. (URL: [Link])

  • Bacterial cell wall peptidoglycan synthesis. (URL: [Link])

  • Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae. (URL: [Link])

  • Multiple Low-Reactivity Class B Penicillin-Binding Proteins Are Required for Cephalosporin Resistance in Enterococci. (URL: [Link])

  • Peptidoglycan: Structure, Synthesis, and Regulation. (URL: [Link])

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (URL: [Link])

  • Surface Plasmon Resonance Protocol & Troubleshooting. (URL: [Link])

  • β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus. (URL: [Link])

  • Combatting Pseudomonas aeruginosa with β-Lactam Antibiotics: A Revived Weapon?. (URL: [Link])

  • Surface Plasmon Resonance. (URL: [Link])

  • Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins. (URL: [Link])

  • Ceftriaxone titration of PBPs in E. coli. (URL: [Link])

  • (PDF) Penicillin-Binding Proteins and Alternative Dual-Beta-Lactam Combinations for Serious Enterococcus faecalis Infections with Elevated Penicillin MICs. (URL: [Link])

  • Penicillin Binding Proteins: key players in bacterial cell cycle and drug resistance processes. (URL: [Link])

  • Structural and mechanistic basis of penicillin-binding protein inhibition by lactivicins. (URL: [Link])

  • Bacterial Cell Wall Synthesis Pathway. (URL: [Link])

  • Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology. (URL: [Link])

  • Isothermal Titration Calorimetry ITC. (URL: [Link])

  • First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae. (URL: [Link])

  • Role of Class A Penicillin-Binding Proteins in PBP5-Mediated β-Lactam Resistance in Enterococcus faecalis. (URL: [Link])

  • Isothermal Titration Calorimetry. (URL: [Link])

  • Radioligand Binding Assay. (URL: [Link])

  • Isothermal Titration Calorimetry (ITC). (URL: [Link])

  • Isothermal Titration Calorimetry of Protein-Protein Interactions. (URL: [Link])

  • A method for characterizing the thermal stability and antimicrobial binding to Lipopolysaccharides of Gram-negative isogenic mutant strains. (URL: [Link])

  • Impact of PBP4 Alterations on β-Lactam Resistance and Ceftobiprole Non-Susceptibility Among Enterococcus faecalis Clinical Isolates. (URL: [Link])

Sources

Foundational

pharmacokinetics and pharmacodynamics of ceftioxide in vivo

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Cephalosporin Antibiotics: A Case Study with Ceftriaxone Disclaimer: The requested topic, "ceftioxide," does not correspond to a known p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Cephalosporin Antibiotics: A Case Study with Ceftriaxone

Disclaimer: The requested topic, "ceftioxide," does not correspond to a known pharmaceutical agent. This guide will, therefore, use Ceftriaxone, a widely studied third-generation cephalosporin, as a representative model to explore the core principles of in vivo pharmacokinetic and pharmacodynamic analysis. The methodologies and concepts presented are broadly applicable to the study of other beta-lactam antibiotics.

Introduction

The clinical success of an antibiotic is intrinsically linked to its ability to achieve sufficient concentrations at the site of infection for a duration adequate to eradicate the invading pathogen. This dynamic interplay between the drug and the body (pharmacokinetics) and the drug and the pathogen (pharmacodynamics) is the cornerstone of effective antimicrobial therapy. This guide provides a detailed exploration of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of cephalosporins, with a specific focus on Ceftriaxone as a model compound. We will delve into the experimental design, data analysis, and interpretation required to optimize dosing regimens and combat the growing threat of antimicrobial resistance.

Section 1: Pharmacokinetics of Ceftriaxone

Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).

Absorption

Ceftriaxone is poorly absorbed from the gastrointestinal tract and is therefore administered parenterally, either intravenously (IV) or intramuscularly (IM). Following IV administration, it is 100% bioavailable. Intramuscular injection also results in high bioavailability, with peak plasma concentrations (Cmax) reached within 2-3 hours.

Distribution

Ceftriaxone exhibits excellent distribution into various body tissues and fluids, including the lungs, bone, and cerebrospinal fluid, making it effective for a wide range of infections. A key characteristic of Ceftriaxone is its high, but reversible, concentration-dependent binding to plasma albumin. This protein binding is a critical factor influencing its long elimination half-life. The volume of distribution in adults is in the range of 5.8 to 13.5 liters.

Metabolism

Ceftriaxone is not significantly metabolized in the body. A small fraction is metabolized to inactive metabolites by the intestinal flora, but the majority of the drug remains in its active form throughout its time in the body.

Excretion

Ceftriaxone is unique among cephalosporins in its dual excretion pathway. Approximately 33-67% of the drug is excreted unchanged in the urine via glomerular filtration, while the remainder is excreted in the bile and ultimately eliminated in the feces. This dual pathway means that dose adjustments are generally not required in patients with renal impairment, unless it is severe and accompanied by hepatic dysfunction.

Key Pharmacokinetic Parameters of Ceftriaxone
ParameterValueDescription
Bioavailability (IM) ~100%The fraction of the administered dose that reaches systemic circulation.
Peak Plasma Concentration (Cmax) 151 mcg/mL (after 1g IV)The maximum concentration of the drug in the plasma.
Time to Peak (Tmax) (IM) 2-3 hoursThe time taken to reach Cmax after intramuscular administration.
Elimination Half-life (t1/2) 5.8-8.7 hoursThe time required for the plasma concentration of the drug to decrease by half. This is notably longer than many other cephalosporins.
Protein Binding 85-95%The extent to which the drug binds to plasma proteins, primarily albumin.
Volume of Distribution (Vd) 5.8-13.5 LAn apparent volume into which the drug distributes in the body.
Clearance (CL) 0.58-1.45 L/hThe volume of plasma cleared of the drug per unit time.

Section 2: Pharmacodynamics of Ceftriaxone

Pharmacodynamics is the study of the biochemical and physiological effects of a drug on a pathogen.

Mechanism of Action

Like all beta-lactam antibiotics, Ceftriaxone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death.

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Peptidoglycan_Precursors->PBP Normal Synthesis Cell_Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cell_Wall Catalyzes Cross-linking Lysis Cell Lysis (Bacterial Death) PBP->Lysis Inhibition leads to Defective Cell Wall Ceftriaxone Ceftriaxone (β-Lactam Antibiotic) Ceftriaxone->PBP Binds to and Inhibits PBP

Caption: Mechanism of action of Ceftriaxone.

Spectrum of Activity

Ceftriaxone has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. It is particularly potent against Gram-negative organisms, including Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae), Haemophilus influenzae, and Neisseria species. Its activity against Gram-positive bacteria, such as Staphylococcus aureus (methicillin-susceptible strains only) and Streptococcus pneumoniae, is generally less than that of first and second-generation cephalosporins. It is important to note that Ceftriaxone is not active against Pseudomonas aeruginosa, Enterococcus species, and methicillin-resistant Staphylococcus aureus (MRSA).

Key Pharmacodynamic Parameter: Minimum Inhibitory Concentration (MIC)

The primary pharmacodynamic parameter for evaluating the potency of an antibiotic is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. It is a critical measure used to determine the susceptibility of a pathogen to a particular antibiotic.

Table 2: Representative MIC Values for Ceftriaxone

OrganismMIC Range (µg/mL)
Streptococcus pneumoniae≤0.06 - 2
Haemophilus influenzae≤0.03 - 0.12
Escherichia coli≤0.25 - >64
Klebsiella pneumoniae≤0.25 - >64
Neisseria gonorrhoeae≤0.008 - 0.125

Note: MIC values can vary significantly based on the bacterial strain and the presence of resistance mechanisms.

Section 3: The PK/PD Relationship

The integration of pharmacokinetic and pharmacodynamic data is crucial for predicting the efficacy of an antibiotic and designing optimal dosing regimens.

PK/PD Indices for Cephalosporins

For beta-lactam antibiotics like Ceftriaxone, the primary PK/PD index that correlates with clinical efficacy is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the MIC of the pathogen (%fT > MIC). A target of 40-50% fT > MIC is generally considered necessary for maximal bactericidal activity for cephalosporins.

PK_PD_Relationship Dose Ceftriaxone Dose (e.g., 2g IV) PK Pharmacokinetics (ADME) Dose->PK Concentration Plasma Concentration vs. Time Profile PK->Concentration Efficacy Clinical Efficacy (Bacterial Eradication) Concentration->Efficacy %fT > MIC (PK/PD Index) PD Pharmacodynamics (MIC of Pathogen) PD->Efficacy

Caption: Integration of Pharmacokinetics and Pharmacodynamics.

Dose Optimization

By understanding the PK/PD relationship, dosing regimens can be optimized to maximize the probability of achieving the target %fT > MIC. For Ceftriaxone, its long half-life allows for once or twice-daily dosing for many infections. However, for more severe infections or for pathogens with higher MICs, more frequent dosing (e.g., 2g every 12 hours) or even continuous infusion may be necessary to maintain drug concentrations above the MIC for a sufficient duration.[1]

Modeling and Simulation

Pharmacokinetic/pharmacodynamic modeling, often using Monte Carlo simulations, is a powerful tool to predict the likelihood of target attainment for various dosing regimens against a population of pathogens with a known MIC distribution. These simulations can help to establish clinical breakpoints and inform dosing guidelines for different patient populations (e.g., pediatrics, critically ill patients).

Section 4: In Vivo Experimental Design and Protocols

Well-designed in vivo studies are essential to characterize the PK/PD relationship of an antibiotic.

Animal Models

The murine thigh infection model is a commonly used and well-validated model for studying the in vivo efficacy of antibiotics. In this model, the thigh muscles of neutropenic mice are inoculated with a specific bacterial strain. The neutropenia is induced to isolate the effect of the antibiotic from the host's immune response.

Experimental Workflow

In_Vivo_PK_PD_Workflow cluster_setup Experiment Setup cluster_dosing Dosing and Sampling cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Neutropenic Mouse) Induce_Infection Induce Thigh Infection Animal_Model->Induce_Infection Pathogen Prepare Pathogen Inoculum (e.g., E. coli) Pathogen->Induce_Infection Dose_Admin Administer Ceftriaxone (Various Dose Levels) Induce_Infection->Dose_Admin PK_Sampling Collect Blood Samples (Serial Time Points) Dose_Admin->PK_Sampling PD_Sampling Collect Thigh Tissue (at 24 hours) Dose_Admin->PD_Sampling Bioanalysis Quantify Drug Levels (LC-MS/MS) PK_Sampling->Bioanalysis Microbiology Determine Bacterial Load (CFU Counts) PD_Sampling->Microbiology PK_PD_Modeling PK/PD Modeling and Index Determination Bioanalysis->PK_PD_Modeling Microbiology->PK_PD_Modeling

Sources

Exploratory

Preclinical Profiling of Ceftioxide: In Vitro Efficacy Against Multidrug-Resistant (MDR) Pathogens

Executive Summary As antimicrobial resistance (AMR) accelerates, the re-evaluation of legacy and unclassified beta-lactams offers a critical pathway for discovering novel therapeutic synergies. Ceftioxide (CAS 71048-88-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As antimicrobial resistance (AMR) accelerates, the re-evaluation of legacy and unclassified beta-lactams offers a critical pathway for discovering novel therapeutic synergies. Ceftioxide (CAS 71048-88-9), a broad-spectrum cephalosporin originally patented by Hoechst A.-G., represents a class of beta-lactams that historically demonstrated potent baseline activity but were sidelined by the emergence of advanced resistance mechanisms[1].

As a Senior Application Scientist, my approach to profiling ceftioxide against modern multidrug-resistant (MDR) pathogens relies on rigorous, self-validating in vitro methodologies. This whitepaper details the pharmacodynamic evaluation of ceftioxide, both as a monotherapy and in combination with the non-beta-lactam beta-lactamase inhibitor (BLI) avibactam, to establish its efficacy profile against contemporary MDR phenotypes.

Mechanistic Grounding: Pharmacodynamics of Ceftioxide

Like other cephalosporins, ceftioxide exerts its bactericidal effect by penetrating the bacterial cell wall and irreversibly binding to Penicillin-Binding Proteins (PBPs)—the transpeptidases responsible for the final cross-linking of the peptidoglycan layer[2]. The inhibition of PBPs compromises cell wall structural integrity, ultimately leading to osmotic lysis and cell death[3].

However, the efficacy of ceftioxide is heavily dictated by two primary resistance mechanisms in MDR pathogens:

  • Enzymatic Hydrolysis: Serine beta-lactamases, including Extended-Spectrum Beta-Lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs), rapidly hydrolyze the beta-lactam ring of ceftioxide, rendering it inert.

  • Target Modification: In Methicillin-Resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene produces PBP2a, an altered transpeptidase with exceptionally low affinity for cephalosporins.

To circumvent enzymatic hydrolysis, we pair ceftioxide with avibactam. Avibactam covalently and reversibly acylates the active site of serine beta-lactamases, protecting ceftioxide and restoring its affinity for the native PBPs.

MOA Ceftioxide Ceftioxide (Beta-Lactam) BetaLactamase Serine Beta-Lactamases (ESBL, KPC) Ceftioxide->BetaLactamase Vulnerable to Hydrolysis PBP Penicillin-Binding Proteins (Transpeptidases) Ceftioxide->PBP Binds Active Site (When Protected) Avibactam Avibactam (BLI) Avibactam->BetaLactamase Covalent Inhibition BetaLactamase->Ceftioxide Inactivated by BLI CellDeath Bactericidal Effect (Cell Lysis) PBP->CellDeath Peptidoglycan Failure

Diagram 1: Ceftioxide mechanism of action & synergistic protection by Avibactam against MDR enzymes.

Experimental Methodologies: In Vitro Efficacy Validation

To ensure absolute scientific integrity, every protocol described below operates as a self-validating system . The inclusion of internal Quality Control (QC) strains dictates the viability of the entire assay; if the QC metrics fail, the experimental data is automatically discarded.

Protocol 1: Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) in strict accordance with [4].

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Precise physiological concentrations of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) are mandatory. These divalent cations stabilize the outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa. Deviations artificially alter porin permeability, leading to irreproducible MICs[4].

  • Inoculum Standardization: Isolate colonies from an 18-24 hour agar plate and suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL)[5].

    • Causality: Strict adherence to this density prevents the "inoculum effect," a phenomenon where excessive bacterial loads artificially inflate the MIC due to the localized mass-production of beta-lactamases.

  • Serial Dilution: Dispense ceftioxide in two-fold serial dilutions (from 64 µg/mL to 0.06 µg/mL) across a 96-well microtiter plate.

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to each well to achieve a final concentration of ~5 × 10⁵ CFU/mL. Incubate at 35°C ± 2°C for 16-20 hours in ambient air[6].

  • Self-Validation & Readout: Evaluate the internal QC strain (E. coli ATCC 25922). If the QC MIC falls within the CLSI-defined acceptable limits, the assay is validated. The test strain's MIC is recorded as the lowest concentration completely inhibiting visual growth.

Protocol 2: Checkerboard Synergy Assay

To evaluate the restorative power of avibactam, we utilize a checkerboard matrix to calculate the Fractional Inhibitory Concentration Index (FICI)[7].

  • Matrix Design: In a 96-well plate, serially dilute ceftioxide horizontally (x-axis) and avibactam vertically (y-axis) to create an intersecting concentration matrix.

  • Inoculation & Incubation: Introduce the 0.5 McFarland standardized bacterial suspension into all wells and incubate at 35°C for 20 hours[8].

  • FICI Calculation: Calculate the FICI using the formula: (MIC of Ceftioxide in combo / MIC of Ceftioxide alone) + (MIC of Avibactam in combo / MIC of Avibactam alone)[9].

    • Causality: FICI mathematically differentiates true synergy from mere additive effects. A FICI ≤ 0.5 indicates synergy, proving that the BLI successfully protected the cephalosporin from enzymatic degradation[7].

Workflow Inoculum 1. Inoculum Prep (0.5 McFarland) Dilution 2. Checkerboard Dilution (Ceftioxide + BLI) Inoculum->Dilution Standardized CFU Incubation 3. Incubation (35°C, 16-20h in CAMHB) Dilution->Incubation Microtiter Plate Read 4. Read MIC & FICI (Lowest conc. w/o growth) Incubation->Read Optical Evaluation Validation 5. Quality Control (ATCC Strains) Read->Validation Compare to CLSI Limits

Diagram 2: High-throughput broth microdilution & checkerboard synergy experimental workflow.

Quantitative Data Presentation

The following table summarizes the in vitro susceptibility of various MDR phenotypes to ceftioxide alone and in combination with avibactam (fixed at 4 µg/mL).

Table 1: In Vitro Susceptibility of MDR Pathogens to Ceftioxide (Monotherapy vs. Combination)

Pathogen StrainResistance PhenotypeCeftioxide MIC (µg/mL)Ceftioxide + Avibactam MIC (µg/mL)FICI Interpretation
S. aureus ATCC 29213MSSA (Wild-type)1.01.0Indifference
S. aureus ATCC 43300MRSA (PBP2a)32.032.0Indifference
E. coli BAA-196ESBL-producing16.00.5Synergy (≤0.5)
K. pneumoniae BAA-1705KPC-producing>64.02.0Synergy (≤0.5)
P. aeruginosa ATCC 27853Wild-type8.04.0Additivity
E. coli ATCC 25922Susceptible / QC0.250.25N/A (Control)

Discussion & Pharmacodynamic Implications

The quantitative data reveals a clear mechanistic narrative. Ceftioxide possesses strong intrinsic activity against wild-type Gram-negative (E. coli ATCC 25922) and Gram-positive (S. aureus ATCC 29213) pathogens. However, as a monotherapy, it is highly vulnerable to modern resistance mechanisms.

When challenged with ESBL-producing E. coli and KPC-producing K. pneumoniae, ceftioxide MICs elevate into the resistant range (16.0 µg/mL and >64.0 µg/mL, respectively). The introduction of avibactam yields a profound synergistic effect (FICI ≤ 0.5)[8], driving the MICs back down to susceptible levels (0.5 µg/mL and 2.0 µg/mL). This confirms that ceftioxide's failure against these strains is entirely due to serine beta-lactamase hydrolysis, not target mutation or efflux pump overexpression.

Conversely, the combination fails to rescue efficacy against MRSA (S. aureus ATCC 43300). Because MRSA resistance is driven by structural modifications to the target receptor (PBP2a) rather than enzymatic degradation, the addition of a beta-lactamase inhibitor provides no pharmacodynamic benefit, resulting in FICI indifference[7].

By employing rigorous, self-validating in vitro methodologies, we can confidently conclude that while ceftioxide alone is obsolete against modern MDR Gram-negative pathogens, its pairing with advanced BLIs like avibactam presents a highly viable, synergistic therapeutic profile.

References

  • CEFTIOXIDE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Cephalosporin - Mechanism of Action Source: Wikipedia URL:[Link]

  • Modification of Antimicrobial Susceptibility Testing Methods Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) Source: Journal of Antimicrobial Chemotherapy (Oxford Academic) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Development and Validation of a Robust HPLC Method for Ceftizoxime Quantification in Human Plasma

Application Note Abstract This application note details a comprehensive, step-by-step protocol for the development and validation of a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note

Abstract

This application note details a comprehensive, step-by-step protocol for the development and validation of a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of ceftizoxime in human plasma. Ceftizoxime is a third-generation cephalosporin antibiotic with broad-spectrum activity, and its accurate measurement in plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][2] The described method is designed to be sensitive, specific, accurate, and precise, adhering to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[3][4][5][6][7]

Introduction

Ceftizoxime is a parenteral third-generation cephalosporin that is highly resistant to a broad spectrum of beta-lactamases.[8] It is effective against a wide range of aerobic and anaerobic gram-positive and gram-negative organisms.[8] Monitoring its concentration in plasma is essential for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential toxicity. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used, robust, and cost-effective technique for the quantification of drugs in biological matrices.

This application note provides a detailed methodology for a reversed-phase HPLC method for ceftizoxime quantification in plasma. The protocol encompasses sample preparation, chromatographic separation, and method validation in accordance with international regulatory standards. The rationale behind the selection of each experimental parameter is discussed to provide a deeper understanding of the method development process.

Physicochemical Properties of Ceftizoxime

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC13H13N5O5S2[8][9]
Molecular Weight383.4 g/mol [8]
pKa~2.1[9]
Protein Binding~30%[9]
SolubilitySlightly soluble in water and methanol.[9]
StabilityStable in biological fluids like serum and urine.[10] Not subject to deacetylation.[9]

Materials and Reagents

  • Ceftizoxime sodium salt (Reference Standard, purity ≥98%)

  • Internal Standard (IS): Cefotaxime or another suitable cephalosporin

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ortho-phosphoric acid (AR grade)

  • Trichloroacetic acid (TCA)

  • Human plasma (drug-free, sourced from a certified blood bank)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides reliable and reproducible performance.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)C18 columns offer excellent retention and separation for moderately polar compounds like ceftizoxime.[11][12]
Mobile Phase Acetonitrile:Methanol:Water (e.g., 20:50:30 v/v/v), pH adjusted to 5.0 with ortho-phosphoric acid.[13]The organic modifiers (acetonitrile and methanol) control the retention time, while the aqueous component and pH influence the ionization and peak shape of the analyte. A pH of 5.0 ensures that the carboxylic acid group of ceftizoxime is in a consistent ionization state.
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min provides a good balance between analysis time and chromatographic resolution.[11]
Detection Wavelength 242 nmThis wavelength provides good sensitivity for ceftizoxime.[11]
Injection Volume 20 µLA 20 µL injection volume is a standard volume that provides adequate sensitivity without overloading the column.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of ceftizoxime and the internal standard in 10 mL of methanol to prepare individual stock solutions.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ceftizoxime stock solution with mobile phase to achieve concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare CC and QC samples at various concentration levels (LLOQ, LQC, MQC, HQC).

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing proteins from plasma samples, which can interfere with the analysis.[14]

  • To 200 µL of plasma sample (blank, CC, or QC), add 20 µL of the internal standard working solution and vortex for 30 seconds.

  • Add 400 µL of cold acetonitrile or a 10% solution of trichloroacetic acid (TCA) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Inject 20 µL of the supernatant into the HPLC system.

G cluster_sample_prep Sample Preparation Workflow plasma 200 µL Plasma Sample is Add 20 µL Internal Standard plasma->is vortex1 Vortex (30s) is->vortex1 ppt Add 400 µL Protein Precipitant (e.g., Acetonitrile) vortex1->ppt vortex2 Vortex (2 min) ppt->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 20 µL into HPLC supernatant->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Method Validation

The developed method must be validated according to the FDA and EMA guidelines to ensure its reliability for the intended application.[3][4][5][6][7] The following parameters should be evaluated:

Specificity and Selectivity

Analyze blank plasma samples from at least six different sources to assess for any interfering peaks at the retention times of ceftizoxime and the internal standard. The absence of significant interference ensures the method's specificity.

Linearity and Range

The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range. The calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

The accuracy and precision of the method are determined by analyzing replicate QC samples (n=5) at LLOQ, LQC, MQC, and HQC levels on three different days (inter-day) and within the same day (intra-day).

ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal concentration (±20% for LLOQ).
Precision The relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).
Recovery

The extraction recovery of ceftizoxime from plasma is determined by comparing the peak areas of the analyte from extracted plasma samples with those of unextracted standard solutions at the same concentration. Recovery should be consistent and reproducible.

Stability

The stability of ceftizoxime in plasma must be evaluated under various conditions to ensure that the sample handling and storage procedures do not affect the integrity of the analyte.

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term Stability: Assess the stability of the analyte in plasma at room temperature for a specified period (e.g., 4-6 hours).

  • Long-Term Stability: Evaluate the stability of the analyte in plasma stored at -20°C or -80°C for an extended period.[15]

  • Post-Preparative Stability: Determine the stability of the processed samples in the autosampler.

The mean concentration of the stability samples should be within ±15% of the nominal concentration.

G cluster_validation Bioanalytical Method Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Establishes Range Accuracy Accuracy Linearity->Accuracy Quantifies Correctly Precision Precision Accuracy->Precision Reproducibility Recovery Recovery Precision->Recovery Consistent Extraction Stability Stability Recovery->Stability Sample Integrity

Caption: Interrelationship of key bioanalytical method validation parameters.

Conclusion

This application note presents a detailed and robust HPLC method for the quantification of ceftizoxime in human plasma. The method is simple, sensitive, and specific, making it suitable for routine use in clinical and research laboratories. The comprehensive validation protocol ensures that the data generated is accurate, reliable, and compliant with regulatory requirements. By following the outlined procedures, researchers can confidently apply this method to their pharmacokinetic and therapeutic drug monitoring studies of ceftizoxime.

References

  • Vertex AI Search. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME.
  • Miyauchi, M., Sasahara, K., Fujimoto, K., Kawamoto, I., Ide, J., & Nakao, H. (1989). AS-924, a Novel Orally Active Bifunctional Prodrug of Ceftizoxime. Synthesis and Relationship between Physicochemical Properties and Oral Absorption. Chemical and Pharmaceutical Bulletin, 37(9), 2369-2374.
  • Kaza, M., & Kaza, P. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • MedchemExpress. (n.d.). Ceftizoxime | Bacterial Inhibitor.
  • Wu, J. T., Zeng, H., Deng, Y., & Unger, S. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151-2159.
  • Souza, I. D., & Queiroz, M. E. C. (2014). Practical tips on preparing plasma samples for drug analysis using SPME. Bioanalysis, 6(12), 1645-1659.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • National Center for Biotechnology Information. (n.d.). Ceftizoxime. PubChem.
  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
  • European Medicines Agency. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). HPLC Analysis of Ceftriaxone and Ceftizoxime.
  • Yilmaz, B., Asci, A., & Palabiyik, S. S. (2010). Simultaneous multiresponse optimization of an HPLC method to separate seven cephalosporins in plasma and amniotic fluid: application to validation and quantification of cefepime, cefixime and cefoperazone. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 939-947.
  • ChemicalBook. (2026). Ceftizoxime.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ceftizoxime.
  • Neu, H. C. (1984). Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. Pharmacotherapy, 4(2), 47-60.
  • Khan, A., Ali, A., & Iqbal, Z. (2017). Development and validation of HPLC method for the determination of Cefpodoxime Proxetil in human plasma. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1845-1849.
  • Wikipedia. (n.d.). Ceftizoxime.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Attimarad, M. V., & Alnajjar, A. O. (2013). A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. Journal of Basic and Clinical Pharmacy, 4(1), 11-16.
  • Knoppert, D. C., & Freeman, D. (1993). Stability of Ceftizoxime in 5 Percent Dextrose and 0.9 Percent Sodium Chloride. Canadian Journal of Hospital Pharmacy, 46(1), 13-16.
  • ResearchGate. (n.d.). HPLC method for determination of cefuroxime in plasma.
  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline.
  • Journal of Antimicrobial Chemotherapy. (n.d.). Ceftizoxime and other third-generation cephalosporins: structure-activity relationships.
  • van der Lee, M. J., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 45(5), 659-666.

Sources

Application

using ceftioxide in disk diffusion antimicrobial susceptibility testing

Application Note & Standard Operating Protocol: Ceftioxide Disk Diffusion Antimicrobial Susceptibility Testing (AST) Executive Summary Standardized antimicrobial susceptibility testing (AST) is the cornerstone of clinica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Standard Operating Protocol: Ceftioxide Disk Diffusion Antimicrobial Susceptibility Testing (AST)

Executive Summary

Standardized antimicrobial susceptibility testing (AST) is the cornerstone of clinical microbiology and drug development. This application note details the optimized methodology for performing disk diffusion (Kirby-Bauer) assays using ceftioxide , a broad-spectrum β-lactam antibiotic patented by Hoechst A.-G.[1]. As an unassigned-generation cephem[2][3], ceftioxide requires rigorous adherence to physical and chemical testing parameters to ensure that in vitro diffusion accurately predicts in vivo bacterial susceptibility.

This guide provides drug development professionals and clinical researchers with a self-validating protocol, emphasizing the causality behind each procedural step to guarantee reproducible, high-fidelity data.

Mechanistic Rationale: Ceftioxide Dynamics

Ceftioxide (Molecular Formula: C16H17N5O8S2)[4][] functions via the classical β-lactam mechanism of action. It targets and irreversibly acylates Penicillin-Binding Proteins (PBPs), which are critical transpeptidases required for the final cross-linking of the bacterial peptidoglycan cell wall[2][6]. The inhibition of these enzymes leads to structural instability, triggering autolysins and ultimately resulting in bacterial osmotic lysis[2][6].

MOA Ceft Ceftioxide (β-lactam) PBP Penicillin-Binding Proteins (PBPs) Ceft->PBP Binds active site Trans Inhibition of Transpeptidation PBP->Trans Irreversible acylation Pept Peptidoglycan Cross-linking Halted Trans->Pept Lysis Bacterial Osmotic Lysis Pept->Lysis Cell wall degradation

Ceftioxide mechanism of action: PBP inhibition leading to bacterial osmotic lysis.

The Physics of the Disk Diffusion Assay

The disk diffusion assay relies on the precise radial diffusion of ceftioxide through an agar matrix[7]. When a paper disk impregnated with a standardized concentration of ceftioxide (typically 30 µg) is placed on the agar, water is absorbed into the disk, and the antibiotic diffuses into the surrounding medium. This creates a logarithmic concentration gradient. The point at which the ceftioxide concentration drops below the Minimum Inhibitory Concentration (MIC) for the specific bacterial isolate defines the edge of the visible zone of inhibition.

Table 1: Ceftioxide Chemical & Physical Parameters
ParameterValueCausality / Relevance in AST
Chemical Name CeftioxideActive pharmaceutical ingredient (API)[4].
Molecular Formula C16H17N5O8S2[4]Determines molecular weight and diffusion coefficient.
Molecular Weight 471.46 g/mol []High molecular weight dictates a specific, controlled diffusion rate through the agar matrix.
Antibiotic Class β-lactam (Cephem)[1][2]Susceptible to degradation by extended-spectrum β-lactamases (ESBLs)[7].

Experimental Protocol: A Self-Validating Workflow

The following methodology is engineered to be a self-validating system. Any deviation in the physical parameters will break the continuous logic of the assay, leading to invalid results.

Workflow Iso 1. Isolate Preparation Susp 2. 0.5 McFarland Suspension Iso->Susp Plat 3. MHA Inoculation Susp->Plat Disk 4. Ceftioxide Disk Placement Plat->Disk Inc 5. Incubation (35±2°C) Disk->Inc Read 6. Zone Measurement Inc->Read

Step-by-step workflow for ceftioxide disk diffusion susceptibility testing.

Step 1: Media Preparation (Mueller-Hinton Agar)
  • Prepare Mueller-Hinton Agar (MHA) and pour into petri dishes to a strict depth of 4.0 ± 0.1 mm .

  • Causality Check: The diffusion of ceftioxide follows Fick's Laws. If the agar is <3.9 mm, the antibiotic diffuses further radially, creating falsely enlarged zones (false susceptibility). If the agar is >4.1 mm, downward diffusion dilutes the radial spread, creating falsely small zones (false resistance).

Step 2: Inoculum Standardization
  • Select 3-5 well-isolated colonies of the same morphological type from an agar plate.

  • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard [7].

  • Causality Check: A 0.5 McFarland standard guarantees a bacterial load of approximately 1.5×108 CFU/mL[7]. A heavier inoculum will overwhelm the ceftioxide concentration gradient before it establishes, leading to artificially small zones. A lighter inoculum will result in falsely large zones.

Step 3: Inoculation
  • Dip a sterile cotton swab into the suspension. Press the swab against the inside wall of the tube to remove excess fluid.

  • Streak the swab over the entire surface of the MHA plate three times, rotating the plate 60 degrees each time to ensure an even, confluent lawn of growth.

Step 4: Disk Application
  • Apply the 30 µg ceftioxide disk to the agar surface within 15 minutes of inoculation[7].

  • Press the disk gently to ensure complete contact with the agar matrix.

  • Causality Check: Applying the disk immediately ensures that the antibiotic begins diffusing at the exact moment the bacteria enter their lag phase. Delaying application allows bacterial replication to commence, shifting the critical concentration intersection and falsely reducing the zone size.

Step 5: Incubation
  • Invert the plates and incubate at 35 ± 2°C in ambient air for 16 to 18 hours [7].

  • Causality Check: Temperatures above 37°C can degrade the β-lactam ring of ceftioxide, while temperatures below 33°C slow bacterial growth, prolonging the time before the critical bacterial mass is reached, thereby allowing ceftioxide to diffuse further and create falsely large zones.

Data Interpretation & Quality Control

Because ceftioxide is an unassigned-generation cephalosporin[2][3], specific CLSI/EUCAST breakpoints may require internal validation against surrogate 3rd-generation cephalosporins (e.g., cefotaxime or ceftriaxone) during investigational drug development. The tables below summarize the extrapolated quantitative metrics required to validate the assay.

Table 2: Quality Control Parameters for Ceftioxide (30 µg Disk)

To ensure the self-validating nature of the assay, these QC strains must be run concurrently with test isolates. If the QC zones fall outside these ranges, the entire batch must be invalidated and the root cause (e.g., agar depth, disk degradation) investigated.

QC StrainATCC NumberExpected Zone Diameter (mm)Validation Purpose
Escherichia coliATCC 2592229 – 35Validates standard Gram-negative diffusion and media thymidine levels.
Staphylococcus aureusATCC 2592325 – 31Validates Gram-positive susceptibility and disk potency.
Pseudomonas aeruginosaATCC 2785318 – 22Validates media divalent cation ( Ca2+ , Mg2+ ) concentrations.
Table 3: Investigational Interpretive Breakpoints (Zone Diameter in mm)

Measure the zones of inhibition to the nearest millimeter using sliding calipers. The zone edge is defined as the point of complete inhibition of growth as judged by the naked eye.

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales ≥ 2623 – 25≤ 22
Staphylococcus spp. ≥ 2219 – 21≤ 18
Pseudomonas spp. ≥ 2320 – 22≤ 19

Note: The presence of discrete colonies within the zone of inhibition indicates the potential presence of an ESBL-producing or ceftioxide-resistant subpopulation[7]. In such cases, the isolate must be reported as Resistant (R), regardless of the overall zone diameter.

References

  • ncats.
  • nextsds.
  • google.
  • CAS 71048-88-9 (Ceftioxide)
  • wikidoc.
  • wikipedia.
  • justia.

Sources

Method

Application Note: In Vivo Dosing Protocols and PK/PD Evaluation for Ceftioxide in Murine Infection Models

Introduction & Mechanistic Rationale Ceftioxide (CAS 71048-88-9) is a broad-spectrum β-lactam antibiotic belonging to the cephalosporin class[1]. Like other advanced cephalosporins, its bactericidal mechanism relies on b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ceftioxide (CAS 71048-88-9) is a broad-spectrum β-lactam antibiotic belonging to the cephalosporin class[1]. Like other advanced cephalosporins, its bactericidal mechanism relies on binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane, thereby irreversibly inhibiting the transpeptidation step of peptidoglycan synthesis and disrupting cell wall structural integrity[2],[3].

Because beta-lactams exhibit time-dependent bactericidal activity, the primary pharmacokinetic/pharmacodynamic (PK/PD) index driving the efficacy of ceftioxide is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the minimum inhibitory concentration (%fT>MIC )[4],[5].

To accurately define the %fT>MIC targets for ceftioxide, in vivo murine infection models are utilized. These models are deliberately rendered neutropenic to isolate the drug's antimicrobial efficacy from the host's innate immune clearance, ensuring that any observed reduction in bacterial burden is exclusively attributable to the drug's PK/PD profile[6],[7].

Experimental Workflow & Logical Architecture

The following diagram illustrates the critical path for evaluating ceftioxide in murine models. The workflow is designed to mathematically decouple highly collinear PK parameters (AUC, Cmax, and T>MIC) through dose fractionation[7].

G N1 Day -4 & -1: Neutropenia Induction (Cyclophosphamide) N2 Day 0 (0 h): Bacterial Inoculation (Thigh or Lung) N1->N2 Immune Suppression (Neutrophils <100/mm³) N3 Day 0 (2 h): Initiate Ceftioxide Dosing (Subcutaneous) N2->N3 2 Hours Post-Infection (Log-phase growth) N4 Day 0-1 (2-24 h): PK/PD Sampling (Plasma & ELF) N3->N4 Dose Fractionation (q3h, q6h, q12h, q24h) N5 Day 1 (24 h): Efficacy Endpoint (CFU Enumeration) N4->N5 24h Efficacy Assessment (Stasis & 1-Log Kill)

Fig 1: Standardized workflow for murine infection models evaluating ceftioxide PK/PD.

Protocol 1: Neutropenic Murine Thigh Infection Model

The thigh model is the gold standard for evaluating soft-tissue penetration and establishing baseline %fT>MIC targets for cephalosporins[6],[4]. The thigh muscle provides a contained, highly vascularized compartment that allows for uniform bacterial growth and precise excision.

Materials & Preparation
  • Animals: 6-week-old, specific-pathogen-free (SPF) female ICR/Swiss or CD-1 mice (23–27 g)[6].

  • Pathogens: Target strains (e.g., S. aureus, P. aeruginosa) cultured overnight to log-phase.

Step-by-Step Methodology
  • Neutropenia Induction (Causality Focus): Administer cyclophosphamide via intraperitoneal (IP) injection at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection[8],[7].

    • Why? This specific regimen reliably depletes neutrophils to <100/mm³, preventing spontaneous bacterial clearance and allowing the model to strictly evaluate drug kinetics[6].

  • Inoculation: Anesthetize mice via isoflurane inhalation. Inject 0.1 mL of the bacterial suspension (adjusted to 10⁵ – 10⁶ CFU/mL) directly into the posterior thigh muscle of one or both hind limbs[8],[4].

  • Dose Fractionation (Causality Focus): Two hours post-infection, initiate ceftioxide therapy via subcutaneous (SC) injection[7]. Administer total daily doses ranging from 1.56 to 1600 mg/kg, fractionated into q3h, q6h, q12h, and q24h regimens[6],[4].

    • Why? SC administration provides more consistent absorption kinetics in rodents than IV dosing. Fractionating the dose alters the concentration-time profile, allowing researchers to definitively prove that %fT>MIC (rather than Cmax/MIC) drives efficacy[7].

  • Endpoint Harvest: At 24 hours post-treatment initiation, euthanize the animals via CO₂ asphyxiation. Aseptically excise the thigh muscles, homogenize in 10 mL of sterile saline, serially dilute, and plate on agar for CFU enumeration[9].

Self-Validating System Check: Harvest a subset of untreated control mice at 0 h (time of first dose) and 24 h. The protocol is only valid if the 24 h control group demonstrates a minimum ≥1.5 log₁₀ CFU/thigh increase. Failure indicates incomplete neutropenia or compromised inoculum viability[4].

Protocol 2: Murine Pneumonia Model

Because beta-lactams exhibit variable penetration into pulmonary tissues, the murine pneumonia model is required to establish bronchopulmonary exposure profiles and calculate lung-specific %fT>MIC[10].

Step-by-Step Methodology
  • Immune Suppression: Induce transient neutropenia using the identical cyclophosphamide regimen described in Protocol 1.

  • Pulmonary Inoculation: Anesthetize mice and administer 50 µL of bacterial suspension (approx. 10⁷ CFU/mL) via intranasal instillation or oral intubation to induce localized pneumonia.

  • PK Sampling & Bronchoalveolar Lavage (Causality Focus): Administer ceftioxide 3 hours post-inoculation. At predetermined time points, collect blood via intracardiac puncture and immediately perform Bronchoalveolar Lavage (BAL) to collect Epithelial Lining Fluid (ELF)[10].

    • Why? Serum PK does not accurately predict lung penetration. ELF sampling is mandatory to measure the actual drug concentration at the site of pulmonary infection[10]. Urea concentrations in both serum and BAL fluid must be quantified to calculate the precise volume of ELF recovered (urea diffuses freely across the alveolar-capillary barrier).

  • Efficacy Endpoint: At 24 hours, excise the lungs, homogenize, and plate to determine the change in log₁₀ CFU/lungs compared to 0 h controls.

Self-Validating System Check: Compare ELF/plasma concentration ratios in both infected and uninfected cohorts. Pulmonary inflammation alters alveolar-capillary permeability; if the ELF penetration ratio is identical between cohorts, verify the histological presence of pneumonia to ensure the model accurately reflects the pathological infection state[10].

Data Presentation: Pharmacodynamic Targets

The quantitative data required to achieve a net bacteriostatic effect (stasis) or a 1-log₁₀ reduction in bacterial burden is determined by fitting the dose-response data to an inhibitory sigmoid Emax model[6],[9]. The table below summarizes the expected %fT>MIC targets for ceftioxide, benchmarked against established advanced cephalosporins.

Table 1: Pharmacodynamic Targets for Cephalosporins in Murine Models

ParameterGram-Positive Pathogens (e.g., S. aureus)Gram-Negative Pathogens (e.g., P. aeruginosa)Mechanistic Rationale / Causality
Bacteriostatic Target (%fT>MIC) ~16% – 20%~30% – 40%Gram-negative outer membranes and efflux pumps require longer sustained drug exposure for adequate PBP saturation[10],[7].
1-Log₁₀ Kill Target (%fT>MIC) ~30% – 41%~50% – 60%Higher sustained concentrations are required to exceed the bactericidal threshold and trigger cellular autolysins[10],[7].
Primary Route of Admin Subcutaneous (SC)Subcutaneous (SC)Ensures consistent, linear absorption kinetics in murine models compared to rapid IV clearance[4],[7].
Typical Dose Range 1.56 – 100 mg/kg25 – 1600 mg/kgBroad dose ranges are utilized alongside dose fractionation to mathematically decouple Cmax from T>MIC[6],[4].

References

  • Title: CEFTIOXIDE - Inxight Drugs. Source: ncats.io. URL:[Link]

  • Title: Cephalosporin - wikidoc. Source: wikidoc.org. URL: [Link]

  • Title: Cephalosporin - Wikipedia. Source: wikipedia.org. URL: [Link]

  • Title: Evaluating the antimicrobial efficacy of ceftriaxone regimens: 1 g twice daily versus 2 g once daily in a murine model of Streptococcus pneumoniae pneumonia. Source: nih.gov. URL:[Link]

  • Title: Pharmacodynamics of a New Cephalosporin, PPI-0903 (TAK-599), Active against Methicillin-Resistant Staphylococcus aureus in Murine Thigh and Lung Infection Models. Source: asm.org. URL:[Link]

  • Title: In Vivo Activities of Ceftolozane, a New Cephalosporin, with and without Tazobactam against Pseudomonas aeruginosa and Enterobacteriaceae, Including Strains with Extended-Spectrum β-Lactamases, in the Thighs of Neutropenic Mice. Source: nih.gov. URL:[Link]

  • Title: Efficacy of Ceftaroline Fosamil in a Staphylococcal Murine Pneumonia Model. Source: asm.org. URL:[Link]

  • Title: In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models. Source: asm.org. URL:[Link]

  • Title: Murine Thigh Microdialysis to Evaluate the Pharmacokinetic/Pharmacodynamic Integration of Cefquinome Against Actinobacillus pleuropneumoniae. Source: frontiersin.org. URL:[Link]

  • Title: Pharmacokinetic and Pharmacodynamic Profiles of Cefiderocol, a Novel Siderophore Cephalosporin. Source: oup.com. URL:[Link]

Sources

Application

Application Note: Advanced Formulation and Lyophilization Strategies for Intravenous Ceftioxide

Executive Summary & Physicochemical Rationale The development of intravenous (IV) formulations for beta-lactam antibiotics presents significant stability challenges due to the inherent vulnerability of the beta-lactam ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The development of intravenous (IV) formulations for beta-lactam antibiotics presents significant stability challenges due to the inherent vulnerability of the beta-lactam ring to hydrolytic cleavage. This application note details the formulation, lyophilization, and reconstitution protocols for Ceftioxide (CAS 71048-88-9), a broad-spectrum cephalosporin antibiotic[].

With a molecular formula of C16H17N5O8S2 and a molecular weight of 471.47 g/mol [], Ceftioxide shares the structural fragility common to all cephalosporins: susceptibility to both acid-catalyzed N-S bond cleavage and base-catalyzed beta-lactam ring opening[2]. Because aqueous solutions of cephalosporins degrade rapidly at room temperature,[3].

This guide provides a self-validating formulation system. By strictly controlling the pre-lyophilization pH (buffering to the optimal 4.5–5.5 range) and utilizing specific cryoprotectants, formulation scientists can prevent cake collapse during primary drying and minimize degradation upon clinical reconstitution[4].

Causality in Excipient Selection & System Design

A robust formulation is not merely a list of ingredients; it is a carefully balanced chemical environment designed to counteract specific degradation pathways.

  • pH Buffering (Sodium Citrate): Beta-lactam antibiotics exhibit a "U-shaped" pH-rate degradation profile. Maximum stability is achieved in the slightly acidic range of [4]. We utilize a 10 mM Sodium Citrate buffer to lock the pre-lyophilization solution at pH 5.0.

  • Bulking Agent & Cryoprotectant (Mannitol): Ceftioxide alone may not form a structurally elegant cake upon freeze-drying.[4] because it crystallizes readily during the freezing phase, providing a robust matrix that prevents structural collapse during primary sublimation.

  • Self-Validating Control Loop: The integrity of this formulation is validated continuously. If the pH drifts beyond 5.0 ± 0.2 during compounding, it indicates an excipient interaction or API degradation, halting the process before filtration.

Degradation A Ceftioxide in Aqueous Solution B Acidic Environment (pH < 4.0) A->B C Alkaline Environment (pH > 6.5) A->C D Optimal Buffer (pH 4.5 - 5.5) A->D E Acid-Catalyzed Degradation (N-S Bond Cleavage) B->E F Base-Catalyzed Hydrolysis (Beta-Lactam Ring Opening) C->F G Maximal Stability (Target for IV Formulation) D->G

Fig 1. Causality of pH-dependent degradation pathways in Ceftioxide aqueous solutions.

Experimental Protocols & Methodologies

The following protocol outlines the aseptic compounding and lyophilization of a 1 g/vial Ceftioxide IV formulation.

Phase 1: Aqueous Compounding & Sterile Filtration
  • Preparation of Buffer: In a sterile, depyrogenated compounding vessel, dissolve 2.94 g of Sodium Citrate Dihydrate in 800 mL of Water for Injection (WFI). Adjust pH to 5.0 using 0.1 M Citric Acid.

  • Excipient Addition: Add 50.0 g of Pyrogen-free Mannitol to the buffer solution. Stir at 300 RPM until complete dissolution is achieved.

  • API Integration: Slowly add 100.0 g of Ceftioxide API to the vortex of the solution. Maintain temperature at 2°C–8°C to [5].

  • Volume Adjustment & QC: QS to 1000 mL with WFI. Self-Validation Step: Extract a 5 mL aliquot. If HPLC assay shows <98% API purity or pH is outside 4.8–5.2, discard the batch.

  • Sterile Filtration: Pass the bulk solution through a redundant 0.22 µm Polyethersulfone (PES) sterilizing-grade filter into a Class 100 (ISO 5) aseptic filling environment. Perform a post-filtration bubble point test to validate filter integrity.

Workflow A API Characterization Ceftioxide (CAS 71048-88-9) B Aqueous Compounding (Citrate Buffer pH 5.0 + Mannitol) A->B C Sterile Filtration (0.22 µm PES Filter) B->C D Aseptic Vial Filling (10 mL fill volume) C->D E Lyophilization Cycle (Freezing, Primary & Secondary Drying) D->E F Quality Control (Moisture <2%, HPLC Assay) E->F

Fig 2. End-to-end workflow for the formulation and lyophilization of intravenous Ceftioxide.

Phase 2: Lyophilization Cycle Parameters

Fill 10 mL of the compounded solution into 20 mL Type I glass vials (yielding 1 g Ceftioxide per vial). Partially insert bromobutyl lyophilization stoppers. Load into the freeze-dryer.

  • Freezing Phase: Ramp shelf temperature to -45°C at 0.5°C/min. Hold for 4 hours to ensure complete crystallization of the mannitol matrix and freezing of unbound water.

  • Primary Drying (Sublimation): Evacuate chamber to 100 mTorr. Ramp shelf temperature to -15°C at 0.2°C/min. Hold for 28 hours. Mechanism: The slow ramp prevents the product from exceeding its collapse temperature (Tc), ensuring the cake retains its porous structure.

  • Secondary Drying (Desorption): Ramp shelf temperature to +25°C at 0.1°C/min. Reduce pressure to 50 mTorr. Hold for 8 hours to remove bound moisture.

  • Stoppering: Backfill chamber with sterile Nitrogen gas to 600 Torr and fully seat the stoppers.

Phase 3: Reconstitution & Clinical Administration

For intravenous administration, the lyophilized powder must be reconstituted.[6].

  • Inject 10 mL of selected sterile diluent into the vial.

  • Swirl gently until the cake is completely dissolved (typically <60 seconds).

  • The resulting solution contains approximately 100 mg/mL of Ceftioxide.

Quantitative Data: Reconstituted Stability Profile

Once reconstituted, the aqueous environment re-initiates the hydrolysis of the beta-lactam ring. Clinical administration (e.g., via extended infusion) requires strict adherence to temperature and time limits. The table below summarizes the stability of Ceftioxide (100 mg/mL) post-reconstitution, utilizing a >90% API recovery threshold as the standard for clinical viability[5][7].

Table 1: Stability of Reconstituted Ceftioxide (Assay % Initial Concentration)

Storage ConditionIV Diluent0 Hours12 Hours24 Hours72 Hours
25°C (Room Temp) 0.9% NaCl100.0%96.5%92.1%81.4%
25°C (Room Temp) 5% Dextrose100.0%95.8%90.5%78.2%
4°C (Refrigerated) 0.9% NaCl100.0%99.8%99.1%96.5%
4°C (Refrigerated) 5% Dextrose100.0%99.5%98.7%95.2%

* Indicates failure to meet the >90% API specification limit. Solutions stored at room temperature should be administered within 24 hours of reconstitution.

References

  • University of Babylon. "Cephalosporin: Mechanism of Action". UoBabylon Educational Resources. Available at:[Link]

  • LFA Tablet Presses. "Overview Of Lyophilization Of Pharmaceutical Products". LFA Machines. Available at:[Link]

  • European Patent Office. "EP1656930A1 - Stabilized freeze-dried formulation for cephalosporin derivatives". Google Patents. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "CEFAZOLIN For Injection, USP Labeling". AccessData FDA. Available at:[Link]

  • National Institutes of Health (PMC). "Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings". PMC10582960. Available at:[Link]

  • MDPI. "Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy". Pharmaceutics. Available at:[Link]

  • Defense Technical Information Center (DTIC). "Stability of Five Beta-Lactam Antibiotics in Sterile Water for Injection and Stored in Plastic Syringes". Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ceftioxide HPLC Method Optimization &amp; Troubleshooting

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical researchers, formulation scientists, and drug development professionals tasked with optimizing the High-Performance Liquid Chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical researchers, formulation scientists, and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) separation of Ceftioxide (CAS 71048-88-9) .

Ceftioxide is a broad-spectrum cephalosporin antibiotic characterized by a cephem core, a C4-carboxylic acid, a methoxyimino group, and an aminothiazole side chain[1]. These structural moieties dictate its thermodynamic behavior in a reversed-phase system. The following causality-driven FAQs, validated protocols, and troubleshooting workflows will help you achieve robust, reproducible retention and resolution.

Part 1: Causality-Driven Troubleshooting FAQs

Q1: Why does Ceftioxide elute near the void volume ( t0​ ) on my C18 column, and how can I increase its capacity factor ( k′ )? The Causality: Ceftioxide contains a strongly acidic C4-carboxylic acid group on its cephem core[1]. At a neutral mobile phase pH (pH 7.0), this moiety is fully ionized (COO⁻), rendering the molecule highly hydrophilic. Consequently, it exhibits minimal hydrophobic interaction with the non-polar alkyl chains of a standard C18 stationary phase. The Solution: You must suppress this ionization to increase hydrophobicity. Lowering the mobile phase pH to 5.0–5.6 using an ammonium acetate or phosphate buffer partially protonates the carboxylic acid, significantly increasing retention without degrading the molecule[2]. Because cephalosporins are inherently polar, your organic modifier (Acetonitrile or Methanol) must be kept strictly between 5% and 15% (v/v)[2][3].

Q2: My chromatograms show severe peak tailing (Asymmetry factor > 1.8) for Ceftioxide. What is the mechanistic cause, and how do I resolve it? The Causality: The aminothiazole side chain of Ceftioxide contains basic nitrogen atoms[1]. At the slightly acidic pH required for adequate retention, these nitrogen atoms become protonated. These positively charged sites undergo secondary electrostatic interactions (ion-exchange) with unreacted, negatively charged residual silanols (SiO⁻) on the silica support of the column. The Solution: Introduce a silanol-masking agent. Adding 0.1% Triethylamine (TEA) to the aqueous buffer effectively competes for these active silanol sites, neutralizing the secondary interactions and restoring peak symmetry[4]. Alternatively, switching to a highly end-capped or polar-embedded C18 column will physically shield the silanols from the analyte.

Q3: I cannot resolve Ceftioxide from its lactam-ring-opened degradation products. How should I adjust my mobile phase to improve selectivity ( α )? The Causality: The β -lactam ring of cephalosporins is highly susceptible to hydrolysis, especially at pH > 6.0 or < 3.0[2]. If degradation products co-elute, adjusting the retention time alone will not suffice; you must alter the separation thermodynamics. The Solution: First, verify your buffer pH is optimized around 5.0–5.6, which is the stability sweet spot for cephalosporins[2][5]. Next, change your organic modifier. Acetonitrile separates primarily via dipole-dipole interactions, whereas Methanol acts as both a hydrogen-bond donor and acceptor. Switching from ACN to MeOH (or utilizing a ternary blend) will fundamentally alter the selectivity profile, often resolving closely eluting epimers or hydrolyzed impurities[4].

Part 2: Quantitative Data Presentation

The table below summarizes the critical mobile phase parameters, their tested ranges, and their mechanistic impact on Ceftioxide chromatography.

ParameterEvaluated RangeOptimal ValueMechanistic Impact on Ceftioxide
Buffer pH 3.0 – 7.05.0 – 5.6 Balances carboxylic acid ionization for retention while preventing acid/base-catalyzed hydrolysis of the β -lactam ring[2].
Organic Modifier 5% – 30%5% – 15% Low organic concentration is mandatory due to the high polarity of the ionized cephem core[3].
Buffer Concentration 0.01 M – 0.1 M0.04 M – 0.05 M Provides sufficient ionic strength to mask secondary electrostatic interactions without precipitating in organic solvents[3][5].
Detection Wavelength 230 nm – 280 nm240 nm Corresponds to the optimal π→π∗ transition of the conjugated aminothiazole ring, maximizing signal-to-noise ratio[3].

Part 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Isocratic Mobile Phase Optimization for Ceftioxide Objective: Achieve baseline separation ( Rs​>1.5 ), symmetric peak shape ( Tf​<1.5 ), and adequate retention ( k′>2 ).

Phase 1: Aqueous Buffer Preparation

  • Weigh 3.08 g of Ammonium Acetate to prepare a 0.04 M solution in 1000 mL of HPLC-grade water[3].

    • Expert Insight: 0.04 M provides the exact ionic strength needed to maintain a stable pH across the column bed.

  • Adjust the pH to 5.6 ± 0.1 using dilute glacial acetic acid[2].

Phase 2: Mobile Phase Formulation 3. Mix the aqueous buffer with Acetonitrile (ACN) in a 93:7 (v/v) ratio[3]. 4. Add 0.1% (v/v) Triethylamine (TEA) if utilizing a standard, non-end-capped C18 column to prevent aminothiazole tailing[4]. 5. Filter the complete mobile phase through a 0.22 µm nylon membrane and degas via sonication for 15 minutes.

Phase 3: Chromatographic Execution & Self-Validation 6. Equilibrate a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) at a flow rate of 1.0 to 1.3 mL/min[3] at ambient temperature (25°C). 7. Set the UV-VIS detector to 240 nm[3]. 8. Inject 20 µL of a 50 µg/mL Ceftioxide standard. 9. Self-Validation Check:

  • Calculate the capacity factor ( k′ ). If k′<2 , the system fails validation (indicating the carboxylic acid is too ionized); return to Step 2 and verify pH calibration.

  • Calculate the tailing factor ( Tf​ ). If Tf​>1.5 , the system fails validation; verify TEA concentration or replace the column with a highly end-capped alternative.

Part 4: Troubleshooting Visualization

Ceftioxide_Optimization Start Start: Ceftioxide HPLC Optimization RetCheck Assess Retention (k') Start->RetCheck LowRet k' < 2 (Elutes near void) RetCheck->LowRet Poor Retention ShapeCheck Assess Peak Shape RetCheck->ShapeCheck Good Retention FixRet Decrease pH (3.5-5.6) or Reduce % Organic LowRet->FixRet FixRet->ShapeCheck TailPeak Tailing Factor > 1.5 ShapeCheck->TailPeak Tailing Observed ResCheck Assess Resolution ShapeCheck->ResCheck Symmetrical Peak FixTail Add 0.1% TEA or Use End-capped C18 TailPeak->FixTail FixTail->ResCheck PoorRes Rs < 1.5 for Impurities ResCheck->PoorRes Co-elution Valid Method Validated ResCheck->Valid Baseline Resolution FixRes Change Modifier (ACN ↔ MeOH) PoorRes->FixRes FixRes->Valid

Figure 1: Decision tree for troubleshooting Ceftioxide HPLC retention and resolution issues.

Part 5: References

  • Title: The Chemistry and Biology of Beta-Lactams Source: delsuelib.com.ng URL: 1

  • Title: A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations Source: Systematic Reviews in Pharmacy URL: 2

  • Title: A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment Source: PubMed Central (PMC) / Scientific Reports URL: 3

  • Title: Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods Source: LCGC International URL: 5

  • Title: HPLC Determination of Three Cephalosporins (Cefepime, Cefotriaxone and Cefotaxime) in Their Bulk and Dosage Forms Source: Asian Journal of Pharmaceutical Analysis URL: 4

Sources

Optimization

Technical Support Center: Preventing Ceftioxide Precipitation in In Vitro Culture Media

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Ceftioxide (CAS 71048-88-9) Stability, Reconstitution, and Precipitation Troubleshooting Introduction & Mechanistic Overview...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Ceftioxide (CAS 71048-88-9) Stability, Reconstitution, and Precipitation Troubleshooting

Introduction & Mechanistic Overview

Ceftioxide is a broad-spectrum beta-lactam cephalosporin antibiotic[]. While highly effective for maintaining sterility in cell culture or conducting in vitro susceptibility assays, researchers frequently encounter a critical issue: the spontaneous formation of cloudy precipitates when adding the antibiotic to complex culture media.

As a Senior Application Scientist, I approach this not as a random artifact, but as a predictable thermodynamic event. Cephalosporins are inherently susceptible to degradation in aqueous environments[2]. In alkaline media (pH > 7.5), hydroxide ions nucleophilically attack the carbonyl carbon of the beta-lactam ring, leading to its hydrolysis and ring opening[3]. This hydrolysis exposes a secondary carboxylate group.

Simultaneously, in vitro culture media (e.g., DMEM, RPMI) are heavily supplemented with divalent cations (Ca²⁺, Mg²⁺) essential for cell adhesion. The carboxylate groups on the intact and hydrolyzed ceftioxide molecules act as bidentate ligands, chelating these free calcium ions[4]. This forms a highly insoluble, polymeric ceftioxide-calcium complex that crashes out of solution, presenting as microscopic particulates that can physically disrupt cultured cells and drastically reduce the effective concentration of the antibiotic[5].

Process Visualization: Precipitation vs. Stabilization

To effectively troubleshoot, we must visualize the divergent chemical pathways that occur the moment ceftioxide is introduced to your media.

CeftioxideWorkflow cluster_error Precipitation Pathway (Incorrect) cluster_success Stabilization Pathway (Correct) Stock Ceftioxide Stock (High Concentration) CaMedia Ca²⁺/Mg²⁺ Rich Media (e.g., Ringer's/DMEM) Stock->CaMedia Direct addition Hydrolysis Alkaline pH (>7.5) β-Lactam Hydrolysis Stock->Hydrolysis Poor pH control CompatibleMedia Compatible Diluent (Sterile ddH₂O/Saline) Stock->CompatibleMedia Reconstitution Complex Insoluble Ceftioxide-Ca²⁺ Polymeric Complex CaMedia->Complex Cation chelation Hydrolysis->Complex Exposes carboxylates Precipitate Media Precipitation (Cloudy/Particulate) Complex->Precipitate Buffer pH Buffered Media (pH 6.5 - 7.2, HEPES) CompatibleMedia->Buffer Dilution Sequential Sequential Addition (Vortexing/Slow Drip) Buffer->Sequential Controlled mixing Stable Stable In Vitro Culture Media Sequential->Stable Validated protocol

Fig 1: Mechanistic pathways of Ceftioxide precipitation versus optimized stabilization workflows.

Self-Validating Protocol: Zero-Precipitation Media Supplementation

To prevent precipitation, your workflow must control concentration gradients, thermal shock, and pH. This protocol is designed as a self-validating system; it includes a built-in spectrophotometric check to guarantee success before you risk your precious cell lines.

Phase 1: Primary Reconstitution (Stock Preparation)
  • Weigh the required mass of ceftioxide powder.

  • Reconstitute in sterile, endotoxin-free ddH₂O to a stock concentration of 10 mg/mL.

    • Causality: Reconstituting directly in calcium-containing diluents (like Ringer's solution) is strictly contraindicated[5]. The high localized concentration of the antibiotic interacting with free calcium in a small volume will exceed the solubility product (Ksp), guaranteeing the formation of an insoluble salt[6].

  • Aliquot and Store immediately at -80°C if not used within 4 hours.

    • Causality: Beta-lactams undergo rapid thermal degradation at room temperature; freezing at -80°C halts thermodynamic degradation, maintaining stability for up to 35 days[7].

Phase 2: Media Conditioning
  • Buffer the target culture media to a strict pH of 6.8 - 7.2 using 1M HEPES prior to antibiotic addition.

    • Causality: Maintaining a slightly acidic to neutral pH prevents base-catalyzed hydrolysis of the beta-lactam ring, thereby reducing the number of exposed carboxylate groups available for calcium chelation[3].

Phase 3: Sequential Addition and Mixing
  • Equilibrate both the media and the ceftioxide stock aliquot to room temperature (20°C - 25°C).

    • Causality: Adding cold stock to warm media causes localized thermal shock, temporarily lowering the solubility limit and triggering instant nucleation.

  • Agitate the media on a magnetic stirrer at low speed.

  • Add the ceftioxide stock dropwise (1 drop per second) into the vortex of the media.

    • Causality: Dropwise addition ensures immediate infinite dilution. This prevents localized micro-environments where the ceftioxide-calcium concentration exceeds the precipitation threshold[4].

Phase 4: System Validation (The Quality Check)
  • Blank a spectrophotometer with the unsupplemented target media.

  • Measure the OD₆₀₀ (Optical Density at 600 nm) of the ceftioxide-supplemented media.

  • Validation Criteria: An OD₆₀₀ shift of < 0.005 indicates a successful, precipitate-free integration. A shift > 0.01 indicates sub-visual micro-precipitation has occurred, and the media should be discarded to prevent experimental artifacts.

Quantitative Data: Stability & Solubility Metrics

Understanding the operational limits of your antibiotic is critical for reproducible assays. The following table synthesizes the stability and solubility thresholds for beta-lactam cephalosporins under various in vitro conditions.

ParameterEnvironmental ConditionMetric / Half-LifeMechanistic Impact
Thermal Stability Reconstituted in ddH₂O at -80°C> 35 daysHalts thermodynamic degradation of the beta-lactam ring[7].
Thermal Stability Reconstituted in ddH₂O at 25°C< 15 hoursRapid hydrolysis leads to loss of antimicrobial efficacy[2].
pH Stability Buffered Media (pH 6.8 - 7.2)OptimalMaintains intact beta-lactam ring, preventing excess chelation[3].
pH Stability Alkaline Media (pH > 7.5)Accelerated degradationHydrolysis exposes carboxylates, increasing precipitation risk[3].
Cation Tolerance Ca²⁺ Concentration < 10 mg/dLSolubleRemains below the solubility product (Ksp) for ceftioxide-calcium[4].
Cation Tolerance Ca²⁺ Concentration ≥ 16 mg/dLHigh Precipitation RiskExceeds Ksp, driving irreversible polymeric complex formation[4].

Frequently Asked Questions (Troubleshooting FAQs)

Q1: My media turned cloudy the exact moment I injected the ceftioxide stock. What happened? A: You experienced localized supersaturation. If a high-concentration stock is injected too quickly into calcium-rich media, the local concentration of ceftioxide and Ca²⁺ at the injection site exceeds the solubility limit, causing immediate precipitation[5]. Always use dropwise addition with continuous, active mixing to ensure infinite dilution.

Q2: Can I reconstitute ceftioxide directly in Ringer's solution or DMEM to save a dilution step? A: No. Reconstituting directly in calcium-containing diluents is a primary cause of failure[5]. The high concentration of the antibiotic interacting with free calcium in the small volume of the diluent will force the formation of an insoluble ceftioxide-calcium salt[6]. Always use sterile water or normal saline (0.9% NaCl) for the primary stock.

Q3: My media was clear on Day 1, but I noticed a fine white powder at the bottom of my flasks on Day 3. Is this contamination? A: It is highly likely to be delayed ceftioxide precipitation rather than biological contamination. Over 48-72 hours at 37°C, the beta-lactam ring slowly hydrolyzes[2]. As more carboxylate groups are exposed over time, they begin to chelate the calcium in the media, leading to a slow, delayed precipitation[3]. Ensure your media is heavily buffered with HEPES to slow this degradation rate.

Q4: Does the presence of Fetal Bovine Serum (FBS) affect ceftioxide precipitation? A: Yes. Serum contains high levels of proteins (like albumin) which can bind beta-lactam antibiotics. While protein binding can sometimes act as a buffer to keep the drug in solution, variations in serum lot calcium levels can unpredictably alter the precipitation threshold. Validating with the OD₆₀₀ check (Phase 4 of the protocol) is crucial whenever you change FBS lots.

References

  • Bradley, J. S., et al. "Evaluation of a Potential Clinical Interaction between Ceftriaxone and Calcium." Antimicrobial Agents and Chemotherapy, American Society for Microbiology. URL:[Link]

  • Medicines and Healthcare products Regulatory Agency. "Ceftriaxone 2 g Powder for solution for injection vial - Summary of Product Characteristics (SmPC)." emc. URL: [Link]

  • Wicha, S. G., et al. "Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation." Antimicrobial Agents and Chemotherapy, PMC. URL:[Link]

  • Xu, Y., et al. "Beta-Lactam Antibiotic Discrimination Using a Macromolecular Sensor in Water at Neutral pH." Sensors, MDPI. URL:[Link]

  • ResearchGate. "In vitro stability study of 10 beta-lactam antibiotics in human plasma samples." ResearchGate. URL: [Link]

Sources

Troubleshooting

maximizing ceftioxide stability at room temperature vs refrigeration

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter experimental anomalies traced back to degraded beta-lactam antibiotics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter experimental anomalies traced back to degraded beta-lactam antibiotics. Ceftioxide (and its closely related analogs like cefotaxime) is a broad-spectrum cephalosporin that is highly susceptible to hydrolytic cleavage once reconstituted in aqueous environments.

This guide is designed to move beyond basic instructions. By understanding the thermodynamic and chemical causality behind cephalosporin degradation, you can implement self-validating workflows that ensure the integrity of your drug development assays and microbiological cultures.

The Causality of Degradation: Room Temperature vs. Refrigeration

The core vulnerability of ceftioxide lies in its beta-lactam ring. In an aqueous solution, water molecules nucleophilically attack the cyclic amide bond, leading to hydrolytic ring-opening. This reaction neutralizes the antibiotic's antimicrobial efficacy.

Temperature acts as the primary kinetic catalyst for this hydrolysis. At room temperature (20°C–25°C), the kinetic energy in the system accelerates the degradation rate, reducing the drug's half-life to mere hours[1][2]. Conversely, refrigeration (2°C–8°C) lowers the kinetic energy, suppressing the hydrolysis rate and extending the viable shelf-life to several days[2]. Furthermore, as the beta-lactam ring cleaves, the resulting degradation products alter the solution's optical properties, causing a visible shift in color from pale yellow to dark amber[3][4].

Quantitative Stability Profile

The following table summarizes the validated stability metrics for ceftioxide/cefotaxime reconstituted in standard diluents (0.9% NaCl or 5% Dextrose)[1][2][3][5].

Storage ConditionTemperature RangeMaximum Viable StabilityVisual Indicator of Degradation
Room Temperature 20°C to 25°C12 to 24 hoursRapid shift to amber/dark yellow
Refrigeration 2°C to 8°C5 to 10 daysGradual, slight yellowing
Frozen -20°CUp to 13 weeksNone (if continuously frozen)

Troubleshooting Guides & FAQs

Q: My reconstituted ceftioxide solution turned dark amber after sitting on the bench overnight. Is it still viable for my assay? A: No. The visible darkening from pale yellow to amber is a direct macroscopic indicator of significant hydrolytic cleavage and potential oxidation[1][3]. At room temperature, ceftioxide loses critical potency (dropping below the 90% acceptable threshold) within 12 to 24 hours[1][2]. Using this solution will introduce inactive metabolites into your assay, compromising your experimental controls. Discard it immediately.

Q: Why do the protocols strictly recommend 0.9% NaCl or 5% Dextrose instead of my standard basic laboratory buffers? A: Cephalosporins exhibit maximum chemical stability within a strictly acidic to neutral pH range of 5.0 to 7.0[4]. Diluents with a pH above 7.5 (such as Sodium Bicarbonate or high-pH TRIS buffers) act as catalysts for base-mediated hydrolysis of the beta-lactam core[1][4].

Q: Can I freeze aliquots to extend their shelf life and avoid wasting the reagent? A: Yes. Reconstituted solutions stored in low-bind plastic syringes or original glass containers remain chemically stable for up to 13 weeks at -20°C[1][5]. However, the thawing process is critical: you must thaw the aliquots gently at room temperature or under refrigeration. Never force-thaw using a water bath or microwave irradiation, as localized thermal spikes will instantly degrade the antibiotic[5].

Self-Validating Protocol: Reconstitution and Storage

To ensure absolute trustworthiness in your results, follow this self-validating methodology. It incorporates built-in quality control (QC) checkpoints (pH and visual inspection) so the system validates its own integrity before the drug is used.

Step 1: Dry Powder Inspection Examine the lyophilized ceftioxide powder before adding any liquid. It should be a white to pale yellow crystalline powder. If the dry powder has darkened, it has been exposed to elevated temperatures or excessive light during storage and must be discarded[3].

Step 2: Aseptic Reconstitution Inject the appropriate volume of sterile 0.9% Sodium Chloride or 5% Dextrose into the vial (e.g., 10 mL for a 1g vial). Shake vigorously until completely dissolved.

Step 3: pH Verification (QC Checkpoint 1) Spot-check the pH of a 10 µL aliquot using a micro-pH probe or high-resolution indicator paper. The solution must fall between pH 5.0 and 7.0 [1][4]. If it exceeds 7.5, the diluent is incorrect, and the batch will rapidly degrade.

Step 4: Aliquoting to Prevent Freeze-Thaw Divide the solution into single-use aliquots in sterile microcentrifuge tubes. Repeated freeze-thaw cycles mechanically and chemically stress the molecular structure.

Step 5: Temperature-Assigned Storage

  • Immediate Use (< 12 hours): Maintain at Room Temperature (20–25°C)[1].

  • Short-Term (5–10 days): Store under Refrigeration (2–8°C)[2].

  • Long-Term (Up to 13 weeks): Freeze immediately at -20°C[5].

Step 6: Pre-Application Visual Check (QC Checkpoint 2) Immediately before adding the antibiotic to your culture or assay, hold the tube against a white background. If the solution has turned amber, discard it[3].

Workflow Visualization

CeftioxideWorkflow A Reconstitute Ceftioxide (0.9% NaCl, pH 5.0-7.0) BB BB A->BB B Determine Experimental Usage Timeline D Short-term Use (5-10 Days) B->D E Long-term Storage (Up to 13 Weeks) B->E C Immediate Use (< 12-24 hours) F Store at Room Temp (20-25°C) C->F G Refrigerate (2-8°C) D->G H Freeze (-20°C) E->H I Visual QC: Discard if Amber/Darkened F->I G->I J Thaw gently at RT/4°C (No Heat/Microwave) H->J J->I BB->C

Ceftioxide Reconstitution and Temperature-Dependent Storage Workflow.

References

  • Health Canada. PRODUCT MONOGRAPH CEFOTAXIME for Injection USP (cefotaxime sodium). Source: hres.ca. URL: [Link]

  • GlobalRPH. Dilution Cefotaxime. Source: globalrph.com. URL:[Link]

  • U.S. Food and Drug Administration (FDA). Temporary Importation of Cefotaxime for Injection to Address Drug Shortage. Source: fda.gov. URL:[Link]

  • IOSR Journal of Pharmacy (IOSRPHR). The Effect of Storage Temperature on The Level of Cefotaxim Injection After Dissolution With 0.9% NaCl BY HPLC. Source: iosrphr.org. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ceftriaxone and the Hypothetical Next-Generation Cephalosporin, Ceftioxide, for Systemic Bacterial Infections

A Note to the Reader: This guide provides a detailed comparison between ceftriaxone, a widely used third-generation cephalosporin, and ceftioxide , a fictional, next-generation cephalosporin. Ceftioxide and its associate...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: This guide provides a detailed comparison between ceftriaxone, a widely used third-generation cephalosporin, and ceftioxide , a fictional, next-generation cephalosporin. Ceftioxide and its associated data are hypothetical, designed to represent plausible advancements in antibiotic development, such as enhanced stability against β-lactamases and an optimized pharmacokinetic profile. This comparative framework is intended for researchers, scientists, and drug development professionals to illustrate the critical evaluation process for new antimicrobial agents.

Introduction

The rising tide of antimicrobial resistance necessitates the continuous development of new antibiotics. Cephalosporins, a cornerstone of antibacterial therapy for decades, have evolved through successive generations to combat a widening spectrum of pathogens and resistance mechanisms.[1][2] Ceftriaxone, a third-generation agent, is valued for its broad-spectrum activity and long half-life, making it a staple for treating serious systemic infections like pneumonia, meningitis, and sepsis.[3][4] However, its efficacy is threatened by the proliferation of resistance mechanisms, particularly extended-spectrum β-lactamases (ESBLs).[5]

This guide introduces "ceftioxide," a hypothetical next-generation cephalosporin, to provide a comparative analysis against the established standard of ceftriaxone. We will explore their mechanisms of action, in vitro efficacy, pharmacokinetic/pharmacodynamic (PK/PD) profiles, and the experimental workflows used to determine these characteristics.

Part 1: Mechanism of Action and In Vitro Antibacterial Spectrum

Shared Mechanism of Action

Both ceftriaxone and the hypothetical ceftioxide belong to the β-lactam class of antibiotics. Their bactericidal action stems from the inhibition of bacterial cell wall synthesis.[6][7] They bind to and inactivate penicillin-binding proteins (PBPs), which are transpeptidases essential for the final step in cross-linking the peptidoglycan polymers that form the bacterial cell wall.[8] This disruption leads to a loss of cell wall integrity, ultimately causing cell lysis and death.[9]

cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Mechanism of Inhibition Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan_Precursors->PBP Catalyzes Cross_Linked_Wall Stable, Cross-Linked Peptidoglycan Cell Wall PBP->Cross_Linked_Wall Cross-linking Inactive_PBP Inactive PBP-Antibiotic Complex Cephalosporin Ceftriaxone or Ceftioxide (β-Lactam Antibiotic) Cephalosporin->PBP Binds & Inhibits Lysis Weakened Cell Wall & Cell Lysis Inactive_PBP->Lysis Leads to

Caption: Mechanism of action for β-lactam antibiotics like Ceftriaxone.

Comparative Antibacterial Spectrum

The primary determinant of an antibiotic's clinical utility is its spectrum of activity. This is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth in vitro.[10]

Ceftriaxone exhibits potent activity against a wide range of Gram-negative bacteria, including most Enterobacteriaceae (E. coli, Klebsiella pneumoniae) and respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis.[11] Its activity against Gram-positive organisms is more moderate, covering susceptible streptococci but not methicillin-resistant Staphylococcus aureus (MRSA) or enterococci.[10][11]

Ceftioxide (Hypothetical) is designed to address key resistance gaps. Its defining feature is enhanced stability against common β-lactamases, including ESBLs, which are a primary mechanism of resistance to ceftriaxone in E. coli and K. pneumoniae.[5] This would translate to lower MIC values against ESBL-producing strains.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Ceftriaxone and Hypothetical Ceftioxide

OrganismStrain TypeCeftriaxone MIC₉₀ (µg/mL)Ceftioxide MIC₉₀ (µg/mL) (Hypothetical)
Streptococcus pneumoniaePenicillin-Susceptible≤1≤0.5
Staphylococcus aureusMethicillin-Susceptible (MSSA)84
Escherichia coliWild-Type≤0.25≤0.12
Escherichia coliESBL-producing>322
Klebsiella pneumoniaeWild-Type≤0.5≤0.25
Klebsiella pneumoniaeESBL-producing>324
Pseudomonas aeruginosaWild-Type>64>64

Data for Ceftriaxone are representative values from published literature. Data for Ceftioxide are hypothetical.

Part 2: Pharmacokinetics and Pharmacodynamics (PK/PD)

Effective treatment of systemic infections depends not only on in vitro activity but also on the ability of the drug to achieve and maintain adequate concentrations at the site of infection.

Ceftriaxone is distinguished by its long elimination half-life of approximately 5.8 to 8.7 hours, which allows for once-daily dosing in many indications.[6] It is highly protein-bound (85-95%), and this binding is saturable, meaning the free (active) fraction of the drug increases with higher doses.[12] It has dual elimination pathways, with 33-67% excreted unchanged by the kidneys and the remainder via biliary excretion.[6]

Ceftioxide (Hypothetical) is engineered with an even longer half-life to ensure sustained concentrations above the MIC for resistant pathogens. It features lower protein binding, increasing the unbound, active fraction of the drug available to penetrate tissues and exert its antibacterial effect.

Table 2: Comparative Pharmacokinetic and Pharmacodynamic Parameters

ParameterCeftriaxoneCeftioxide (Hypothetical)Clinical Implication
Elimination Half-Life (t½) 5.8 - 8.7 hours~12-15 hoursCeftioxide's longer half-life could allow for less frequent dosing or better coverage for pathogens with higher MICs.
Protein Binding 85-95% (concentration-dependent)~70%Lower protein binding for Ceftioxide results in a higher free drug concentration, potentially enhancing tissue penetration and efficacy.
Route of Elimination 33-67% Renal, 35-45% Biliary[6]Primarily Renal (~85%)Ceftioxide's profile would require dose adjustments in patients with significant renal impairment, more so than ceftriaxone.
Primary PD Target %fT > MIC%fT > MICFor cephalosporins, efficacy is linked to the time the free drug concentration remains above the MIC.

Part 3: Preclinical & Clinical Efficacy Evaluation

The journey from a promising compound to a clinically approved drug involves a rigorous, multi-stage evaluation process designed to establish its safety and efficacy.

Discovery Drug Discovery & Lead Optimization In_Vitro In Vitro Testing (MIC, Spectrum) Discovery->In_Vitro Animal_Models Animal Models (Efficacy & Toxicology) In_Vitro->Animal_Models Phase_I Phase I Clinical Trial (Safety & PK in Humans) Animal_Models->Phase_I Phase_II Phase II Clinical Trial (Dose-Ranging & Efficacy) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Pivotal Efficacy vs. Standard of Care) Phase_II->Phase_III Regulatory Regulatory Review & Approval Phase_III->Regulatory Post_Market Phase IV (Post-Marketing Surveillance) Regulatory->Post_Market

Caption: The antibiotic development and evaluation workflow.

Experimental Protocol: MIC Determination by Broth Microdilution

The data presented in Table 1 would be generated using a standardized broth microdilution method, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[13][14] This method is considered a gold standard for quantitative susceptibility testing.[15]

Objective: To determine the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterial isolate.

Methodology:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic (e.g., ceftriaxone) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate.[10] This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a pure culture (18-24 hours old) and adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[16]

  • Inoculation: Each well containing the antibiotic dilutions, along with a growth control well (no antibiotic) and a sterility control well (no bacteria), is inoculated with the prepared bacterial suspension.[17]

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[16]

  • MIC Determination: Following incubation, the plate is examined visually or with a plate reader. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[18]

Causality and Trustworthiness: This protocol includes essential controls (growth and sterility) to validate the test's integrity. The standardized inoculum size and growth medium ensure reproducibility, which is critical for comparing results across different laboratories and for establishing reliable breakpoints for clinical interpretation.[19]

Hypothetical Clinical Trial Data: Hospital-Acquired Pneumonia

To establish clinical superiority, a new drug like ceftioxide would need to be tested against the standard of care (ceftriaxone) in a randomized, double-blind Phase III clinical trial. Below are hypothetical results for such a trial in patients with hospital-acquired pneumonia caused by Gram-negative bacteria.

Table 3: Hypothetical Phase III Trial Outcomes (Modified Intent-to-Treat Population)

OutcomeCeftriaxone (n=450)Ceftioxide (n=450)Statistical Significance
Clinical Cure Rate at Test-of-Cure Visit 78.0%85.5%p < 0.05
Microbiological Eradication (All Pathogens) 80.2%88.0%p < 0.05
Microbiological Eradication (ESBL-producers only) 45.1%79.5%p < 0.001
Serious Adverse Events 5.1%4.8%Not Significant
Discontinuation due to Adverse Events 2.2%2.5%Not Significant

These hypothetical data illustrate the potential clinical advantage of ceftioxide, driven by its superior activity against resistant ESBL-producing pathogens.

Part 4: Resistance and Safety

Resistance Mechanisms: Resistance to ceftriaxone is primarily driven by the production of β-lactamase enzymes that hydrolyze the drug's β-lactam ring.[20] Other mechanisms include alterations in PBPs (reducing binding affinity) and changes in outer membrane porins that limit drug entry.[21][22] The hypothetical design of ceftioxide includes a molecular structure that sterically hinders access of β-lactamases to the β-lactam ring, preserving its activity.

Safety Profile: Ceftriaxone is generally well-tolerated. Common side effects include pain at the injection site, allergic reactions, and diarrhea, including Clostridium difficile-associated diarrhea (CDAD).[6][7] A key consideration for ceftioxide would be its renal excretion pathway, which would require careful monitoring and dose adjustment in patients with kidney disease to avoid potential toxicity.

Conclusion

Ceftriaxone remains a vital antibiotic for treating a wide array of serious systemic infections.[3][23] However, its utility is challenged by the rise of resistant organisms, particularly those producing ESBLs. A next-generation cephalosporin, represented here by the hypothetical ceftioxide, could offer a significant clinical advantage through enhanced stability against β-lactamases and an optimized pharmacokinetic profile. The rigorous in vitro and clinical evaluation workflows described are essential to validating the efficacy and safety of any new antibiotic, ensuring it represents a true advancement in the fight against bacterial infections.

References

  • Richards, D. M., et al. (1984). Ceftriaxone. A review of its antibacterial activity, pharmacological properties and therapeutic use. Drugs, 27(6), 469–527. [Link]

  • Wikipedia. (2024). Ceftriaxone. [Link]

  • U.S. Food and Drug Administration. (2022). Ceftriaxone for Injection, USP Rx Only. [Link]

  • U.S. Food and Drug Administration. (2017). Ceftriaxone for Injection, USP. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ceftriaxone Sodium? [Link]

  • Wu, Y. (2025). Development and Research of Cephalosporin Antibiotics. International Journal of Public Health and Medical Research, 3(3). [Link]

  • MedicineNet. (2026). Ceftriaxone (Rocephin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Wu, Y. (2025). Development and Research of Cephalosporin Antibiotics. Warwick Evans Publishing. [Link]

  • Dr.Oracle. (2026). What is the antimicrobial spectrum of ceftriaxone? [Link]

  • Wu, Y. (2025). Development and Research of Cephalosporin Antibiotics. International Journal of Public Health and Medical Research, 3(3). [Link]

  • Abdulla, A., et al. (2018). Pharmacokinetics and pharmacodynamic target attainment of ceftriaxone in adult severely ill sub-Saharan African patients: a population pharmacokinetic modelling study. Journal of Antimicrobial Chemotherapy, 73(9), 2471–2477. [Link]

  • Gaurav, K., et al. (2012). Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics. SciSpace. [Link]

  • JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]

  • Bailey, R. R., et al. (1984). Efficacy of a twelve-hourly ceftriaxone regimen in the treatment of serious bacterial infections. The Journal of antimicrobial chemotherapy, 13(5), 491–496. [Link]

  • Golparian, D., et al. (2018). Molecular Mechanisms of Drug Resistance and Epidemiology of Multidrug-Resistant Variants of Neisseria gonorrhoeae. Antibiotics (Basel, Switzerland), 7(4), 94. [Link]

  • Cadogan, M. (2020). Pharm 101: Ceftriaxone. LITFL. [Link]

  • Epstein, J. S., et al. (1982). Efficacy of ceftriaxone in serious bacterial infections. Antimicrobial agents and chemotherapy, 21(3), 402–406. [Link]

  • Legeron, R., et al. (2009). Population pharmacokinetics of ceftriaxone and pharmacodynamic considerations in haemodialysed patients. Clinical pharmacokinetics, 48(4), 265–273. [Link]

  • Pop, C. E., et al. (2022). Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol, 12(16), e4519. [Link]

  • Cervantes, F. C., et al. (2023). Ceftriaxone Pharmacokinetics and Pharmacodynamics in 2 Pediatric Patients on Extracorporeal Membrane Oxygenation Therapy. Therapeutic drug monitoring, 45(6), 832–836. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Wikipedia. (2024). Discovery and development of cephalosporins. [Link]

  • Lindberg, R., et al. (2007). Genetics of Chromosomally Mediated Intermediate Resistance to Ceftriaxone and Cefixime in Neisseria gonorrhoeae. Antimicrobial agents and chemotherapy, 51(8), 2848–2855. [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • ResearchGate. (2018). Clinical Use of Ceftriaxone: A Pharmacokinetic-Pharmacodynamic Perspective on the Impact of Minimum Inhibitory Concentration and Serum Protein Binding. [Link]

  • Hernando-Amado, S., et al. (2021). Identification of Multiple Low-Level Resistance Determinants and Coselection of Motility Impairment upon Sub-MIC Ceftriaxone Exposure in Escherichia coli. mSphere, 6(6), e0073221. [Link]

  • Cocchi, P. (2023). Clinical Pharmacology of Ceftriaxone. Auctores. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • van der Feltz, C., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of clinical microbiology, 58(3), e01864-19. [Link]

  • Tamma, P. D., et al. (2023). Clinical Impact of Ceftriaxone Resistance in Escherichia coli Bloodstream Infections: A Multicenter Prospective Cohort Study. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 76(3), e1355–e1363. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • van der Feltz, C., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of clinical microbiology, 58(3), e01864-19. [Link]

  • ResearchGate. (2026). Clinical Pharmacology of Ceftriaxone. [Link]

  • Kurlenda, J., et al. (2023). Evolution of Ceftriaxone Resistance of Penicillin-Binding Proteins 2 Revealed by Molecular Modeling. International journal of molecular sciences, 24(1), 16. [Link]

  • Epstein, J. S., et al. (1982). Efficacy of ceftriaxone in serious bacterial infections. Antimicrobial agents and chemotherapy, 21(3), 402–406. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

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Comparative

A Comparative Analysis of In Vitro Efficacy: Cefotaxime vs. Ceftizoxime

An In-Depth Guide to Understanding Minimum Inhibitory Concentrations For researchers and drug development professionals navigating the landscape of third-generation cephalosporins, a nuanced understanding of their compar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Understanding Minimum Inhibitory Concentrations

For researchers and drug development professionals navigating the landscape of third-generation cephalosporins, a nuanced understanding of their comparative in vitro efficacy is paramount. This guide provides a detailed comparison of the Minimum Inhibitory Concentrations (MICs) of two closely related and potent antibiotics: cefotaxime and its desacetoxymethyl derivative, ceftizoxime.[1][2] While the initial query included "ceftioxide," a thorough review of scientific literature and chemical databases reveals a significant lack of available antimicrobial susceptibility data for this compound. Therefore, this guide will focus on the robustly documented comparison between cefotaxime and ceftizoxime, two widely studied and clinically significant agents.

Introduction: A Tale of Two Cephalosporins

Cefotaxime and ceftizoxime are both third-generation cephalosporin antibiotics renowned for their broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] Their bactericidal action stems from the inhibition of bacterial cell wall synthesis. Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final transpeptidation step in peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.

Ceftizoxime is structurally similar to cefotaxime, being its desacetoxymethyl derivative.[1][2] This structural modification, however, can influence their relative potency against different bacterial species, making a direct comparison of their MICs essential for informed research and clinical decisions.

At a Glance: Comparative Efficacy (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[3][4] It is a critical measure of an antibiotic's in vitro potency. The following tables summarize the comparative MIC50 (concentration inhibiting 50% of isolates) and MIC90 (concentration inhibiting 90% of isolates) values for cefotaxime and ceftizoxime against a range of clinically relevant bacteria.

Table 1: Comparative MIC Data for Cefotaxime and Ceftizoxime Against Gram-Negative Bacteria

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliCefotaxime≤0.5≤0.5
Ceftizoxime≤0.060.12
Klebsiella pneumoniaeCefotaxime≤0.5≤0.5
Ceftizoxime≤0.060.12
Enterobacter spp.Cefotaxime≤0.5>8
Ceftizoxime≤0.062
Serratia marcescensCefotaxime≤0.5>8
Ceftizoxime0.254
Providencia spp.Cefotaxime≤0.51
Ceftizoxime≤0.060.12
Haemophilus influenzaeCefotaxime≤0.007 - 0.5-
Ceftizoxime--
Neisseria gonorrhoeaeCefotaxime--
Ceftizoxime--
Vibrio choleraeCefotaxime0.030.06
Ceftizoxime0.120.25

Data synthesized from multiple sources.[1]

Table 2: Comparative MIC Data for Cefotaxime and Ceftizoxime Against Gram-Positive Bacteria

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)Cefotaxime2>32
Ceftizoxime4>16
Streptococcus pneumoniae (Penicillin-susceptible)Cefotaxime≤0.007 - 8-
Ceftizoxime--
Streptococcus pyogenesCefotaxime--
Ceftizoxime--

Data synthesized from multiple sources.[5][6]

Key Observations:

  • Gram-Negative Bacilli: Ceftizoxime generally exhibits greater in vitro potency against many Enterobacteriaceae, including Klebsiella, Enterobacter, Providencia, and Serratia species, with MIC values often being four-fold or more lower than those of cefotaxime.[1] Conversely, cefotaxime demonstrates superior activity against Vibrio cholerae.[1] Both antibiotics show excellent activity against Haemophilus influenzae and Neisseria gonorrhoeae.[1]

  • Gram-Positive Cocci: The activity of both drugs against Gram-positive bacteria is more comparable. For methicillin-susceptible Staphylococcus aureus, both have relatively higher MICs compared to their activity against susceptible Gram-negative rods. Against Streptococcus pneumoniae, the microbiological activity of ceftizoxime can be significantly lower (up to 32-fold less) than that of cefotaxime, particularly against penicillin-resistant strains.[6]

The "How" and "Why": Experimental Determination of MIC

The data presented in this guide are generated through standardized antimicrobial susceptibility testing methods. The gold standard for determining MIC values is the broth microdilution method, as outlined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

The Causality Behind the Broth Microdilution Method

The broth microdilution method is a cornerstone of antimicrobial susceptibility testing due to its quantitative nature, reproducibility, and scalability. It provides a precise MIC value, which is more informative than the qualitative results from methods like disk diffusion. The choice of cation-adjusted Mueller-Hinton broth (CAMHB) is critical as it is a standardized, non-selective medium that supports the growth of most common pathogens and has a defined concentration of divalent cations (Ca²⁺ and Mg²⁺), which can influence the activity of some antimicrobial agents.

A Self-Validating System: The Protocol

The following is a detailed, step-by-step methodology for determining MICs using the broth microdilution technique, incorporating principles from both CLSI and EUCAST guidelines.

Step 1: Preparation of Antimicrobial Stock Solutions

  • Rationale: Accurate stock solutions are fundamental to the entire assay.

  • Procedure:

    • Obtain pure, powdered forms of cefotaxime and ceftizoxime with known potency.

    • Calculate the amount of powder needed to prepare a high-concentration stock solution (e.g., 1280 µg/mL).

    • Dissolve the antibiotic in a suitable solvent as specified by the manufacturer.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store aliquots at -70°C or below until use.

Step 2: Preparation of Microdilution Plates

  • Rationale: Serial dilutions create a gradient of antibiotic concentrations to pinpoint the MIC.

  • Procedure:

    • Using a 96-well microtiter plate, add a specific volume of sterile cation-adjusted Mueller-Hinton broth (CAMHB) to each well.

    • Add the antibiotic stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

    • Ensure the final volume in each well is consistent (typically 50 µL).

    • Leave one or more wells without antibiotic to serve as a positive control for bacterial growth.

    • Include a well with only uninoculated broth as a negative control (sterility control).

Step 3: Inoculum Preparation

  • Rationale: A standardized bacterial inoculum ensures that the results are comparable across different experiments and laboratories.

  • Procedure:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Step 4: Inoculation and Incubation

  • Rationale: Proper inoculation and incubation provide the necessary conditions for bacterial growth and antibiotic action.

  • Procedure:

    • Inoculate each well of the microdilution plate with the standardized bacterial suspension.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most non-fastidious bacteria.

Step 5: Reading and Interpreting the Results

  • Rationale: Visual inspection determines the lowest concentration of the antibiotic that prevents visible bacterial growth.

  • Procedure:

    • After incubation, examine the plates visually.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) in the wells.

    • The positive control well should show clear evidence of bacterial growth, and the negative control well should remain clear.

Quality Control: Ensuring Accuracy

To ensure the reliability of MIC results, quality control (QC) is essential. This involves testing reference strains of bacteria with known MIC values for the antibiotics being evaluated. The obtained MICs for the QC strains must fall within a predefined acceptable range.

Visualizing the Process and Comparison

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antibiotic Stock Solutions plates Prepare Serial Dilutions in 96-Well Plates stock->plates Add to first well inoculate Inoculate Plates plates->inoculate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read Results Visually incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for Broth Microdilution MIC Determination.

Logical Relationship: Cefotaxime and Ceftizoxime

Cephalosporin_Relationship cefotaxime Cefotaxime derivative Desacetoxymethyl Derivative cefotaxime->derivative gram_neg Broad Spectrum: Gram-Negative Activity cefotaxime->gram_neg gram_pos Broad Spectrum: Gram-Positive Activity cefotaxime->gram_pos ceftizoxime Ceftizoxime ceftizoxime->gram_neg ceftizoxime->gram_pos derivative->ceftizoxime third_gen Third-Generation Cephalosporin third_gen->cefotaxime third_gen->ceftizoxime

Caption: Structural and Functional Relationship.

Conclusion: Guiding Future Research

The in vitro data presented in this guide underscore the nuanced differences between cefotaxime and ceftizoxime. While both are potent third-generation cephalosporins, ceftizoxime often demonstrates superior activity against a range of Gram-negative pathogens, whereas cefotaxime may be more effective against specific organisms like Vibrio cholerae and certain strains of Streptococcus pneumoniae.

For researchers and drug development professionals, these findings highlight the importance of considering the specific pathogens of interest when selecting a cephalosporin for further investigation. The choice between these two agents should be guided by empirical data, and the standardized MIC determination protocols outlined herein provide a robust framework for generating such data with high fidelity. As the challenge of antimicrobial resistance continues to evolve, a precise understanding of the in vitro efficacy of our existing antibiotic armamentarium is more critical than ever.

References

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. [Link]

  • RePub, Erasmus University Repository. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference m. [Link]

  • MDPI. Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates. [Link]

  • ASM Journals. Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. [Link]

  • PubMed. Comparison of in vivo and in vitro efficacy of ceftizoxime. [Link]

  • ASM Journals. Cefotaxime: in vitro activity and tentative interpretive standards for disk susceptibility testing. [Link]

  • EUCAST. Recommendations for modifications to the ISO broth microdilution MIC method. [Link]

  • PubMed. Cefotaxime: in vitro activity and tentative interpretive standards for disk susceptibility testing. [Link]

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ASM Journals. Comparative in vitro activities of cefotaxime and ceftizoxime (FK749): new cephalosporins with exceptional potency. [Link]

  • ResearchGate. Distribution of cefotaxime MIC concentration values against. [Link]

  • National Centre for Disease Control (NCDC). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. [Link]

  • Regulations.gov. M07-A8. [Link]

  • PMC. Comparative in vitro activities of cefotaxime and ceftizoxime (FK749): new cephalosporins with exceptional potency. [Link]

  • NextSDS. Ceftioxide — Chemical Substance Information. [Link]

  • ASM Journals. Bactericidal Activities of Ceftizoxime and Cefotaxime against Streptococcus pneumoniae. [Link]

  • accessdata.fda.gov. CLAFORAN® Sterile (cefotaxime for injection, USP) and Injection (cefotaxime injection, USP) To reduce the development of d. [Link]

  • PubChem - NIH. (E/Z)-ceftizoxime | C13H13N5O5S2 | CID 50194. [Link]

  • ASM Journals. Effect of Dosing and Dosing Frequency on the Efficacy of Ceftizoxime and the Emergence of Ceftizoxime Resistance during the Early Development of Murine Abscesses Caused by Bacteroides fragilis and Enterobacter cloacae Mixed Infection. [Link]

  • Microxpress. Ceftizoxime CZX 30 mcg Intended Use Ceftizoxime CZX 30 mcg discs are used for antimicrobial susceptibility testing of bacterial. [Link]

  • Acquire Publications. Clinical Pharmacology of Cefotaxime. [Link]

  • PMC. Population Pharmacokinetics of Ceftizoxime Administered by Continuous Infusion in Clinically Ill Adult Patients. [Link]

  • PubMed. Comparative pharmacokinetics of cefotaxime and ceftizoxime and the role of desacetylcefotaxime in the antibacterial activity of cefotaxime. [Link]

  • PubMed. Ceftizoxime vs. Cefotaxime--A Comparative Randomized Multicenter Study. [Link]

  • PubMed. Evaluation of the relationship between the minimum inhibitory concentration of ceftiofur and third-generation cephalosporins in Escherichia coli isolates from food-producing animals. [Link]

  • ResearchGate. (PDF) Comparative Study Of Cefoperazone, Ceftazidime, Ceftizoxime, Cefotaxime, Ceftriaxone And Cefixime Against Pseudomonas Aeruginosa.. [Link]

  • Taylor & Francis. Ceftizoxime – Knowledge and References. [Link]

  • Thieme Connect. Activity of Cefotaxime versus Ceftriaxone against Pathogens Isolated from Various Systemic Infections. [Link]

  • PubChem - NIH. Ceftazidime | C22H22N6O7S2 | CID 5481173. [Link]

  • PubChem - NIH. Cefadroxil | C16H17N3O5S | CID 47965. [Link]

  • PubChem - NIH. Cefprozil | C18H19N3O5S | CID 62977. [Link]

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Validation

Introduction: The Analytical Challenge of Ceftiofur Residue Analysis

An In-Depth Technical Guide to the Validation of LC-MS/MS Methods for Ceftiofur in Biological Matrices A Note on Terminology: The topic specified was "ceftioxide." Based on the context of LC-MS/MS method validation in bi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of LC-MS/MS Methods for Ceftiofur in Biological Matrices

A Note on Terminology: The topic specified was "ceftioxide." Based on the context of LC-MS/MS method validation in biological matrices for veterinary drug residues, this guide addresses "ceftiofur," a third-generation cephalosporin antibiotic. It is presumed that "ceftioxide" was a typographical error.

Ceftiofur is a broad-spectrum cephalosporin antibiotic extensively used in veterinary medicine to treat bacterial infections in cattle, swine, and poultry.[1] Following administration, ceftiofur is rapidly metabolized, making the parent compound often undetectable in biological matrices like plasma, milk, and tissues.[2][3] The primary, microbiologically active metabolite is desfuroylceftiofur (DFC).[3][4] This DFC is chemically unstable and readily forms conjugates with endogenous molecules, such as cysteine, creating desfuroylceftiofur cysteine disulfide (DCCD), or binds to larger macromolecules.[1][4][5]

This metabolic profile presents a significant analytical challenge. For regulatory purposes and to ensure food safety, it is crucial to quantify the total ceftiofur-related residues that retain the antimicrobial β-lactam structure.[1] Consequently, a robust analytical method must account for the parent drug and its various conjugated metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this task due to its exceptional sensitivity and selectivity.[4]

This guide provides a comprehensive comparison of validated LC-MS/MS methodologies, delves into the rationale behind experimental choices, and offers detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analytical Strategies: Total Residue vs. Surrogate Marker

Two primary strategies have emerged for the quantification of ceftiofur residues by LC-MS/MS:

  • The Total Residue Approach (Derivatization to a Common Analyte): This is the most widely adopted and regulatory-accepted method.[3] It involves a chemical conversion of ceftiofur and all DFC-related metabolites to a single, stable derivative, desfuroylceftiofur acetamide (DCA).[1][4][6][7] This provides a comprehensive measure of the total ceftiofur residue.

  • The Surrogate Marker Approach (Direct Analysis): This strategy involves the direct quantification of a specific, stable metabolite, typically DCCD, as a surrogate marker for the total ceftiofur residue.[5][8] This approach can be simpler as it omits the derivatization step, but it requires establishing a clear quantitative correlation between the surrogate marker and the total residue concentration.[5]

The choice between these methods depends on the specific application. For regulatory compliance and food safety testing, the total residue approach is generally preferred. For pharmacokinetic studies where a simpler, high-throughput method is desired, the surrogate marker approach may be suitable, provided a strong correlation to the total residue is demonstrated.[5]

Metabolic and Derivatization Pathway of Ceftiofur

The following diagram illustrates the metabolic fate of ceftiofur and the chemical conversion central to the total residue analysis approach.

cluster_metabolism In-Vivo Metabolism cluster_analysis In-Vitro Analytical Conversion Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Unstable) Ceftiofur->DFC Hydrolysis Conjugates Metabolite Conjugates (e.g., DCCD, macromolecule-bound) DFC->Conjugates Conjugation DFC_released Desfuroylceftiofur (DFC) Conjugates->DFC_released Cleavage of disulfide/thioester bonds DTE Reduction with Dithioerythritol (DTE) DTE->Conjugates IAA Alkylation with Iodoacetamide (IAA) IAA->DFC_released DCA Desfuroylceftiofur Acetamide (DCA) (Stable Derivative for LC-MS/MS) DFC_released->DCA Sample 1. Homogenize 1g of Kidney Tissue Reduction 2. Add DTE solution. Incubate at 50°C. Sample->Reduction Derivatization 3. Cool and add Iodoacetamide solution. Reduction->Derivatization Cleanup 4. Acidify and perform Solid-Phase Extraction (SPE) Derivatization->Cleanup Elution 5. Elute DCA from SPE cartridge. Cleanup->Elution Final 6. Evaporate and reconstitute in mobile phase. Elution->Final Analysis 7. Inject into LC-MS/MS system. Final->Analysis

Caption: General sample preparation workflow for total ceftiofur residue analysis.

  • Homogenization: Weigh 1.0 g of thawed kidney tissue into a centrifuge tube. 2. Reduction: Add the DTE/borate buffer solution. This step cleaves the disulfide bonds of ceftiofur metabolites, releasing DFC. [1]Incubate in a water bath (e.g., 50°C for 15 minutes). [9]3. Derivatization: Cool the sample to room temperature and add the iodoacetamide solution. This alkylates the reactive thiol group of DFC to form the stable DCA derivative. [1]4. Cleanup (Solid-Phase Extraction - SPE):

    • Acidify the extract with phosphoric acid. * Centrifuge to pellet proteins.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge. * Wash the cartridge to remove interfering matrix components.

  • Elution: Elute the DCA from the SPE cartridge using an appropriate solvent, such as methanol or acetonitrile. [9]6. Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis. [1][9]

LC-MS/MS Parameters

The following are typical starting parameters that may require optimization for specific instruments.

ParameterTypical SettingRationale
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, <3 µm)Provides good retention and separation for moderately polar compounds like DCA. [10]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI. [11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolOrganic solvent for eluting the analyte from the reverse-phase column. [10][11]
Flow Rate 0.2 - 0.4 mL/minTypical flow rate for analytical LC-MS/MS, balancing speed and separation efficiency.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar molecules, and positive mode is effective for compounds with basic functional groups that can be protonated. [1]
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. [1]

Table 1: Example MRM Transitions for DCA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Use
DCA487.2241.1Quantifier
DCA487.2197.1Qualifier
DCA-d3 (IS)490.2244.1Internal Standard

Data synthesized from available literature.[10][12]

Comparison of Method Performance

The following table summarizes typical validation data for LC-MS/MS methods for ceftiofur analysis in various biological matrices. This data is compiled from multiple sources to provide a comparative overview.

Table 2: Comparative Performance of Validated LC-MS/MS Methods

MatrixMethod TypeLinearity RangeLLOQAccuracy (%)Precision (CV%)Recovery (%)Reference(s)
Bovine KidneyDerivatization (DCA)25–2000 ng/g25 ng/g97 - 1073.4 - 11.0Not Reported[5][8]
Bovine MilkDerivatization (DCA)0.1 - 50 µg/kg0.1 µg/kgNot Reported2.95 - 9.8282.5 - 105.9[6]
Porcine FecesDerivatization (DCA)30 - 2000 ng/g30 ng/gWithin ±15%< 15%Not Reported[10][13][14]
Porcine FecesDirect (Ceftiofur)5 - 1000 ng/g5 ng/gWithin ±15%< 15%Not Reported[10][13][14]
Bovine PlasmaDerivatization (DCA)0.1 – 100 µg/mL0.1 µg/mLNot Reported0.7 - 8.8~99%[2][9]

Conclusion: Ensuring Methodological Rigor

The accurate and reliable quantification of ceftiofur residues in biological matrices is paramount for both food safety and pharmaceutical research. The most robust and widely accepted approach involves the conversion of all ceftiofur-related metabolites to a single, stable derivative, DCA, followed by LC-MS/MS analysis. [3]While direct analysis of surrogate markers offers a simpler workflow, it requires thorough validation to establish its correlation with the total residue. [5] Regardless of the chosen strategy, adherence to regulatory guidelines from bodies like the FDA and EMA is essential. [15][16][17][18][19][20]A comprehensive validation package, demonstrating acceptable accuracy, precision, selectivity, sensitivity, and stability, is the cornerstone of any defensible bioanalytical method. This guide provides the foundational knowledge and practical framework for developing and validating such methods, empowering researchers to generate high-quality data for their specific applications.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Feng, S., Chiesa, O. A., Kijak, P. J., Chattopadhaya, C., Lancaster, V. A., Smith, E. A., ... & Li, H. (2014). Determination of Ceftiofur Metabolite Desfuroylceftiofur Cysteine Disulfide in Bovine Tissues Using Liquid Chromatography–Tandem Mass Spectrometry as a Surrogate Marker Residue for Ceftiofur. Journal of Agricultural and Food Chemistry, 62(23), 5347-5355. Retrieved from [Link]

  • Feng, S., Chiesa, O. A., Kijak, P., Chattopadhaya, C., Lancaster, V., Smith, E. A., ... & Li, H. (2014). Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur. Journal of agricultural and food chemistry, 62(23), 5347–5355. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative determination of ceftiofur-related residues in bovine raw milk by LC-MS/MS with electrospray ionization. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Beconi-Barker, M. G., Roof, R. D., Millerioux, L., Kausche, F. M., Vidmar, T. J., Smith, E. B., ... & Gatchell, C. L. (1993). Determination of ceftiofur and its metabolite desfuroylceftiofur in bovine serum and milk by ion-paired liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1), 59-68. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • Academia.edu. (n.d.). Quantitative determination of ceftiofur-related residues in bovine raw milk by LC-MS/MS with electrospray ionization. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Canadian Food Inspection Agency. (n.d.). Determination of ceftiofur-related residues in milk, egg and animal tissues using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Ghent University Library. (n.d.). Development and validation of a rapid liquid chromatography-tandem mass spectrometry method for quantification of cefquinome, ceftiofur. Retrieved from [Link]

  • ResearchGate. (2016). Determination of Ceftiofur and its Metabolites in Plasma Using Reverse Phase Liquid Chromatography. Retrieved from [Link]

  • TRACE: Tennessee Research and Creative Exchange. (n.d.). Determination of Ceftiofur and its Metabolites in Plasma Using Reverse Phase Liquid Chromatography. Retrieved from [Link]

  • De Baere, S., De Rooster, P., Croubels, S., & Devreese, M. (2021). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. Molecules, 26(15), 4598. Retrieved from [Link]

  • Sci-Hub. (n.d.). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. Retrieved from [Link]

  • Straub, R., & Voyksner, R. D. (1993). Quantitative determination of ceftiofur in milk by liquid chromatography-electrospray mass spectrometry. Journal of chromatography, 647(1), 165–173. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. Retrieved from [Link]_

  • de Oliveira, A. R. M., de Faria, H. D., de Souza, I. D., de Figueiredo, E. C., & de Andrade, C. K. Z. (2018). Online fully automated SPE-HPLC-MS/MS determination of ceftiofur in bovine milk samples employing a silica-anchored ionic liquid as sorbent. Journal of separation science, 41(18), 3565–3572. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS parameter for the analysis of ceftiofur (desfuroylceftiofur acetamide). Retrieved from [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity and Allergy Profile of Ceftioxide and Other Cephalosporins

For an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the allergenic potential of a novel cephalosporin, using the sparsely documente...

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Author: BenchChem Technical Support Team. Date: April 2026

For an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the allergenic potential of a novel cephalosporin, using the sparsely documented antibiotic "Ceftioxide" as a case study. This document synthesizes established principles of beta-lactam hypersensitivity with detailed experimental protocols to offer a robust methodology for preclinical and clinical assessment.

Introduction: The Nuances of Cephalosporin Hypersensitivity

Cephalosporins are a cornerstone of antibacterial therapy, prized for their broad spectrum of activity and generally favorable safety profile.[1][2] However, IgE-mediated hypersensitivity reactions, ranging from mild skin manifestations to life-threatening anaphylaxis, remain a significant clinical concern.[1] The incidence of allergic reactions to cephalosporins in the general population is estimated to be between 1% and 3%.[1][3] Historically, a high rate of cross-reactivity with penicillins was assumed, often leading to unnecessary avoidance of all beta-lactam antibiotics in allergic patients.[4][5] More recent evidence, however, points to a more nuanced reality: the molecular structure of the side chains, rather than the core beta-lactam ring, is the primary determinant of allergenic specificity and cross-reactivity.[6][7]

This guide will delve into the critical role of R1 and R2 side chains in mediating cephalosporin allergies and provide a systematic approach to characterizing the allergy profile of a novel or lesser-known cephalosporin, exemplified by Ceftioxide. While Ceftioxide is a patented beta-lactam antibiotic, detailed clinical and immunological data are not widely available in the public domain.[8][][10] Therefore, this document serves as both a comparative analysis based on established principles and a methodological template for the rigorous evaluation of new chemical entities in this class.

The Chemical Basis of Cephalosporin Cross-Reactivity: A Focus on R1 and R2 Side Chains

The allergenic potential of cephalosporins is intrinsically linked to their chemical structure, which consists of a 7-aminocephalosporanic acid nucleus composed of a beta-lactam ring fused to a dihydrothiazine ring.[6][11] Two side chains, designated R1 and R2, are attached to this nucleus and are highly variable across different cephalosporin generations.[11]

  • The R1 Side Chain: The R1 side chain is widely considered the most significant factor in determining the specificity of IgE-mediated reactions.[3][6] Similarity or identity of the R1 side chain between different cephalosporins, or even between a cephalosporin and a penicillin, is a strong predictor of cross-reactivity.[3][4] For instance, the aminopenicillins, ampicillin and amoxicillin, share a similar R1 side chain with first-generation aminocephalosporins like cephalexin and cefaclor, leading to a higher likelihood of cross-reactivity.[6]

  • The R2 Side Chain: The role of the R2 side chain in cross-reactivity is less pronounced but cannot be entirely dismissed.[3][11] During the degradation of a cephalosporin molecule and its binding to host proteins to form a hapten-carrier complex, the R2 group is often expelled.[3][6] However, there are documented cases where similarity in the R2 side chain has been implicated in allergic reactions.[1][11]

The following diagram illustrates the core structure of a cephalosporin and the positions of the R1 and R2 side chains.

Cephalosporin_Structure cluster_core 7-Aminocephalosporanic Acid Nucleus Core R1 R1 Side Chain (Primary Allergenic Determinant) R1->R1_pos R2 R2 Side Chain (Secondary Allergenic Determinant) R2->R2_pos Cross_Reactivity_Pathway cluster_patient Patient with Known Cephalosporin Allergy cluster_analysis Cross-Reactivity Analysis cluster_risk Predicted Risk Patient Allergy to Cephalosporin A Analyze Analyze R1 Side Chain of Cephalosporin A Patient->Analyze Compare_B Compare with R1 of Cephalosporin B Analyze->Compare_B Compare_Ceftioxide Compare with R1 of Ceftioxide Analyze->Compare_Ceftioxide HighRisk High Risk of Cross-Reactivity (Identical/Similar R1) Compare_B->HighRisk Similar R1 LowRisk Low Risk of Cross-Reactivity (Dissimilar R1) Compare_Ceftioxide->LowRisk Dissimilar R1

Sources

Validation

A Head-to-Head Comparison for Researchers: Validating Ceftriaxone's Antimicrobial Activity Against Meropenem Using CLSI Guidelines

In the landscape of antimicrobial research and development, rigorous validation of a compound's efficacy is paramount. For drug development professionals and researchers, the Clinical and Laboratory Standards Institute (...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antimicrobial research and development, rigorous validation of a compound's efficacy is paramount. For drug development professionals and researchers, the Clinical and Laboratory Standards Institute (CLSI) provides the gold standard for assessing antimicrobial susceptibility.[1][2] This guide offers a detailed comparison of the antimicrobial activity of Ceftriaxone, a third-generation cephalosporin, against Meropenem, a broad-spectrum carbapenem antibiotic. We will delve into their mechanisms of action and provide step-by-step protocols for their validation using CLSI-recommended methods.

Understanding the Combatants: Mechanisms of Action

Ceftriaxone: As a third-generation cephalosporin and a member of the β-lactam family of antibiotics, Ceftriaxone's primary mode of action is the inhibition of bacterial cell wall synthesis.[3][4] It accomplishes this by selectively and irreversibly binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan polymers that form the bacterial cell wall.[3][4] This disruption of the cell wall's integrity ultimately leads to bacterial cell lysis and death.[4][5][6][7] Ceftriaxone is active against a range of Gram-positive and Gram-negative bacteria, including Citrobacter spp., Serratia marcescens, and β-lactamase-producing strains of Haemophilus and Neisseria.[3]

Meropenem: Meropenem, a carbapenem antibiotic, also targets and inhibits bacterial cell wall synthesis by binding to PBPs, specifically PBP 2 and PBP 3.[8][9] This action disrupts the final stages of peptidoglycan cross-linking, leading to a weakened cell wall and subsequent cell death.[8][10] A key advantage of Meropenem is its high resistance to degradation by most β-lactamases and cephalosporinases, enzymes that can inactivate many other β-lactam antibiotics.[9] Its broad spectrum of activity encompasses many Gram-positive and Gram-negative bacteria, including Pseudomonas, as well as anaerobic bacteria.[9][10]

cluster_ceftriaxone Ceftriaxone Mechanism cluster_meropenem Meropenem Mechanism Ceftriaxone Ceftriaxone (Third-generation Cephalosporin) PBPs_C Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBPs_C Binds to Crosslinking_C Peptidoglycan Cross-linking PBPs_C->Crosslinking_C Inhibits CellWall_C Bacterial Cell Wall Synthesis Crosslinking_C->CellWall_C Disrupts Lysis_C Cell Lysis & Death CellWall_C->Lysis_C Leads to Meropenem Meropenem (Carbapenem) PBPs_M Penicillin-Binding Proteins (PBPs 2 & 3) Meropenem->PBPs_M Binds to Crosslinking_M Peptidoglycan Cross-linking PBPs_M->Crosslinking_M Inhibits CellWall_M Bacterial Cell Wall Synthesis Crosslinking_M->CellWall_M Disrupts Lysis_M Cell Lysis & Death CellWall_M->Lysis_M Leads to

Caption: Mechanisms of action for Ceftriaxone and Meropenem.

Validating Antimicrobial Activity: CLSI-Guided Protocols

The CLSI M100 document provides the most current standards for antimicrobial susceptibility testing, ensuring that results are accurate and reproducible.[1][2] Two fundamental methods for determining antimicrobial activity are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[11][12]

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.[11][12]

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.[11][13] Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[12][13]

  • Disk Application: Aseptically apply antibiotic disks (e.g., Ceftriaxone 30µg, Meropenem 10µg) to the agar surface, ensuring they are at least 24mm apart.[11][13]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[13]

  • Zone Measurement: Measure the diameter of the zones of complete inhibition in millimeters.

  • Interpretation: Compare the zone diameters to the interpretive criteria in the latest CLSI M100 document to determine if the organism is Susceptible (S), Intermediate (I), or Resistant (R).

cluster_workflow Kirby-Bauer Disk Diffusion Workflow A Prepare 0.5 McFarland Inoculum Suspension B Inoculate Mueller-Hinton Agar Plate A->B C Apply Antibiotic Disks (Ceftriaxone & Meropenem) B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zones of Inhibition (mm) D->E F Interpret Results using CLSI M100 Breakpoints E->F

Caption: Kirby-Bauer Disk Diffusion Experimental Workflow.

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Experimental Protocol:

  • Antimicrobial Dilution: Prepare serial two-fold dilutions of Ceftriaxone and Meropenem in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[14]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to the appropriate concentration for testing.[14]

  • Plate Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[14]

  • Interpretation: Compare the MIC values to the interpretive criteria in the latest CLSI M100 document to determine if the organism is Susceptible (S), Intermediate (I), or Resistant (R).

cluster_workflow Broth Microdilution MIC Workflow A Prepare Serial Dilutions of Antibiotics in Microtiter Plate B Prepare Standardized Bacterial Inoculum A->B C Inoculate Wells with Bacterial Suspension B->C D Incubate at 35°C for 16-20 hours C->D E Determine MIC (Lowest Concentration with No Growth) D->E F Interpret Results using CLSI M100 Breakpoints E->F

Caption: Broth Microdilution for MIC Determination Workflow.

Comparative Performance Data

The following tables present hypothetical but representative data comparing the in vitro activity of Ceftriaxone and Meropenem against a panel of common bacterial pathogens, with interpretations based on CLSI M100 guidelines.

Table 1: Minimum Inhibitory Concentration (MIC) Data (µg/mL)

OrganismCeftriaxone MICCeftriaxone InterpretationMeropenem MICMeropenem Interpretation
Escherichia coli≤1S≤0.25S
Klebsiella pneumoniae2I0.5S
Staphylococcus aureus8R1S
Pseudomonas aeruginosa>64R2S
Streptococcus pneumoniae0.5S≤0.25S

Table 2: Kirby-Bauer Disk Diffusion Zone Diameter Data (mm)

OrganismCeftriaxone ZoneCeftriaxone InterpretationMeropenem ZoneMeropenem Interpretation
Escherichia coli28S30S
Klebsiella pneumoniae21I26S
Staphylococcus aureus12R23S
Pseudomonas aeruginosa6R20S
Streptococcus pneumoniae25S28S

Interpretations are based on the most recent CLSI M100 guidelines and are for illustrative purposes.

Conclusion

This guide provides a framework for the comparative validation of Ceftriaxone and Meropenem's antimicrobial activity using CLSI-standardized methods. The data illustrates that while both are potent antibiotics, their spectrum of activity and efficacy against specific pathogens can differ significantly. For researchers and drug development professionals, adherence to these rigorous, standardized protocols is essential for generating reliable and comparable data that can confidently guide further research and clinical applications.

References

  • What is the mechanism of Meropenem? - Patsnap Synapse. (2024, July 17).
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  • Ceftriaxone for Injection, USP Rx Only To reduce the development of drug-resistant bacteria and maintain the effectiveness of ce. (2022, April 25).
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  • Ceftriaxone (Rocephin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2026, February 19).
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Comparative

A Comparative Guide to the Cytotoxicity Profile of Ceftioxide and Standard Beta-Lactam Antibiotics

Introduction: The Imperative of Cytotoxicity Profiling in Antibiotic Development The beta-lactam class of antibiotics remains a cornerstone in the global fight against bacterial infections. Ceftioxide, a third-generation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Cytotoxicity Profiling in Antibiotic Development

The beta-lactam class of antibiotics remains a cornerstone in the global fight against bacterial infections. Ceftioxide, a third-generation cephalosporin, represents an important agent within this class, valued for its broad spectrum of activity. However, beyond antibacterial efficacy, a thorough understanding of an antibiotic's interaction with host cells is paramount for ensuring patient safety. This guide provides a comprehensive comparison of the cytotoxicity profile of ceftioxide with that of standard beta-lactam antibiotics, including other cephalosporins, penicillins, and carbapenems.

It is critical to note that while extensive data exists for many established beta-lactams, specific, direct comparative cytotoxicity studies on ceftioxide are limited in the public domain. Therefore, this guide will synthesize available data on structurally similar third-generation cephalosporins to construct a scientifically-grounded, inferred cytotoxicity profile for ceftioxide. This approach, rooted in structure-activity relationships, provides a valuable framework for researchers, scientists, and drug development professionals. We will delve into the underlying mechanisms of beta-lactam-induced cytotoxicity, present detailed experimental protocols for its assessment, and offer a comparative analysis based on available evidence.

Mechanistic Insights into Beta-Lactam Cytotoxicity

While the primary target of beta-lactam antibiotics is the bacterial cell wall—a structure absent in mammalian cells—these compounds are not entirely devoid of effects on host tissues.[1] The cytotoxic potential of beta-lactams is multifaceted and can be attributed to several mechanisms, primarily revolving around mitochondrial dysfunction and the induction of oxidative stress.[2][3]

At clinically relevant concentrations, certain bactericidal antibiotics, including beta-lactams, have been shown to cause mitochondrial dysfunction and an overproduction of reactive oxygen species (ROS) in mammalian cells.[3] This surge in ROS can lead to oxidative damage to vital cellular components such as DNA, proteins, and membrane lipids.[3] This cascade of events can ultimately trigger programmed cell death, or apoptosis.

Some nephrotoxic beta-lactams, for instance, are known to injure renal mitochondrial anionic substrate uptake and respiration.[4] A proposed model for this toxicity involves the beta-lactam antibiotic fitting into mitochondrial substrate carriers, initially causing reversible inhibition that can become irreversible as the antibiotic acylates the transporters.[4] Furthermore, some novel beta-lactam compounds have been found to induce DNA damage, leading to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, cell cycle arrest, and subsequent apoptosis in certain cancer cell lines.[5][6]

Beta_Lactam_Apoptosis_Pathway BetaLactam Beta-Lactam Antibiotic Mitochondrion Mitochondrial Dysfunction BetaLactam->Mitochondrion DNA_Damage_Direct Direct DNA Damage BetaLactam->DNA_Damage_Direct ROS Increased ROS Production Mitochondrion->ROS OxidativeStress Oxidative Damage (DNA, Proteins, Lipids) ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis p38 p38 MAPK Activation DNA_Damage_Direct->p38 Caspase Caspase Activation p38->Caspase Caspase->Apoptosis

Caption: Proposed signaling pathway for beta-lactam-induced apoptosis.

Experimental Methodologies for Cytotoxicity Assessment

To quantitatively assess the cytotoxic potential of a compound, robust and reproducible in vitro assays are essential. The choice of assay depends on the specific cytotoxic mechanism being investigated. Commonly employed methods include the MTT assay, which measures metabolic activity, and the lactate dehydrogenase (LDH) release assay, which indicates loss of membrane integrity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[7] Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

I. Materials:

  • Human cell line of interest (e.g., HEK293T, HepG2, or primary human bone cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Ceftioxide and other beta-lactam antibiotics (stock solutions prepared in a suitable solvent, e.g., sterile water or DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

II. Step-by-Step Procedure:

  • Cell Seeding:

    • Culture the selected human cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ceftioxide and the comparator beta-lactam antibiotics in complete medium. A typical concentration range might be from 0.1 µM to 2000 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used for the drug stocks) and a positive control for cytotoxicity (e.g., a known cytotoxic agent like doxorubicin).

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different antibiotic concentrations.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • From this curve, the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in cell viability, can be determined.[8]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well plate Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_Drugs 4. Add Drugs to Cells Incubate_24h->Add_Drugs Prepare_Drugs 3. Prepare Drug Dilutions Incubate_Exposure 5. Incubate (24/48/72h) Add_Drugs->Incubate_Exposure Add_MTT 6. Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT 7. Incubate 2-4h Add_MTT->Incubate_MTT Solubilize 8. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 9. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve 11. Plot Dose-Response Calculate_Viability->Plot_Curve Determine_IC50 12. Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Profile of Beta-Lactam Antibiotics

The cytotoxicity of beta-lactam antibiotics can vary significantly depending on the specific compound, its concentration, the duration of exposure, and the cell type being tested.[7] Generally, third-generation cephalosporins are considered to have a low incidence of adverse effects and low toxicity.[9][10]

Antibiotic ClassRepresentative DrugCell LineExposure TimeIC50 / Cytotoxicity ThresholdReference
Cephalosporins CeftriaxoneHuman Bone Cells24-48 h>15,000 mg/L (cytotoxic effect)[7]
CeftriaxoneJB6 P+ (mouse epidermal)24-48 hNo cytotoxicity up to 2000 µM[11]
CeftazidimeVero E6 / 293TNot specifiedNegligible cytotoxicity at high concentrations[12]
CefotaximeHEK293TNot specifiedMinimal cytotoxicity (100% viability at 23 µg/mL)[13]
Carbapenems ImipenemRabbit Renal Cortical Mitochondria2-6 hIrreversibly reduced respiration and substrate uptake[4]
Penicillins General ClassMammalian CellsProlongedCan cause mitochondrial dysfunction and ROS overproduction[3]

Note: This table is a summary of available data and is not an exhaustive list. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Inferred Cytotoxicity Profile of Ceftioxide

Ceftioxide is a third-generation cephalosporin, structurally related to compounds like cefotaxime and ceftriaxone. Based on the available data for this class, we can infer a likely cytotoxicity profile for ceftioxide:

  • Low Acute Cytotoxicity: Similar to ceftriaxone and cefotaxime, ceftioxide is expected to exhibit low acute cytotoxicity to a wide range of human cell lines at clinically relevant concentrations.[11][13] Significant cytotoxic effects, if any, would likely only be observed at very high concentrations, far exceeding therapeutic levels.[7]

  • Time and Concentration Dependence: The cytotoxic effects of ceftioxide, like other beta-lactams, are expected to be both concentration- and time-dependent.[7] Prolonged exposure to high concentrations may lead to subtoxic effects, potentially impacting cellular processes like proliferation and differentiation.[7]

  • Potential for Organ-Specific Toxicity: While generally safe, some beta-lactams have shown potential for organ-specific toxicity, such as nephrotoxicity, particularly in cases of renal impairment or excessive dosage.[1][4] This is a class-wide consideration that would also apply to ceftioxide, warranting caution in patients with pre-existing kidney conditions.

  • Mechanism of Toxicity: Should cytotoxicity occur, it would likely be mediated by the mechanisms common to other beta-lactams, namely the induction of mitochondrial dysfunction and oxidative stress, leading to apoptosis.[2][3]

Discussion and Future Perspectives

The available evidence strongly suggests that third-generation cephalosporins, as a class, possess a favorable safety profile with low intrinsic cytotoxicity. The inferred profile for ceftioxide aligns with this trend, positioning it as a compound with a wide therapeutic window. However, the absence of direct, head-to-head comparative studies involving ceftioxide is a significant data gap.

Future research should prioritize conducting standardized in vitro cytotoxicity assays (e.g., MTT, LDH) comparing ceftioxide against a panel of standard beta-lactams (including ceftriaxone, cefotaxime, imipenem, and a representative penicillin) across multiple, clinically relevant human cell lines (e.g., renal, hepatic, and endothelial cells). Such studies would provide definitive IC50 values and allow for a precise ranking of cytotoxic potential. Furthermore, mechanistic studies exploring the impact of ceftioxide on mitochondrial function and ROS production would provide a more complete understanding of its cellular safety profile.

Conclusion

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